molecular formula C20H28O2 B016449 3-Hydroxyretinal CAS No. 6890-91-1

3-Hydroxyretinal

Cat. No.: B016449
CAS No.: 6890-91-1
M. Wt: 300.4 g/mol
InChI Key: QPRQNCDEPWLQRO-DAWLFQHYSA-N
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Description

3-Hydroxyretinal is a vitamin A aldehyde that serves as the essential chromophore for visual pigments in many insects. This molecule, sometimes referred to as Vitamin A3 aldehyde, covalently binds to opsin proteins via a Schiff base linkage to form functional visual pigments (rhodopsins) that are critical for phototransduction . Research applications for 3-Hydroxyretinal are particularly prominent in the study of insect vision, especially using Drosophila melanogaster as a model organism . A key area of interest is its unique stereochemistry; unlike most other insects that utilize the (3R)-3-hydroxyretinal enantiomer, higher flies in the suborder Cyclorrhapha (which includes Drosophila ) exclusively use the (3S)-3-hydroxyretinal enantiomer as the chromophore for their visual pigments . This makes 3-Hydroxyretinal a vital reagent for physiological, biochemical, and genetic studies aimed at understanding phototransduction, chromophore metabolism, and the molecular evolution of vision in invertebrates. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRQNCDEPWLQRO-DAWLFQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6890-91-1
Record name 3-HYDROXYRETINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0490Y49DC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Unveiling of a Novel Chromophore: An In-depth Technical Guide to the Discovery and History of 3-Hydroxyretinal in Vision

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific significance of 3-hydroxyretinal, a crucial chromophore in the visual systems of many insects. Moving beyond the canonical retinal-based vision, we delve into the pioneering research that led to the identification of this hydroxylated analog, its unique biochemical synthesis, and its profound impact on the spectral tuning of visual pigments. This document serves as a detailed resource for researchers in vision science, comparative biochemistry, and drug development, offering insights into the intricate molecular mechanisms that underpin the diversity of photoreception in the natural world.

A Paradigm Shift in Visual Chromophores: The Dawn of 3-Hydroxyretinal

For decades, the foundation of vision science rested on the well-established role of retinal (vitamin A1 aldehyde) and its close relative, 3-dehydroretinal (vitamin A2 aldehyde), as the universal chromophores of visual pigments. However, the intricate and diverse visual ecologies of insects hinted at a broader molecular palette. The story of 3-hydroxyretinal begins in the early 1980s with the seminal work of Klaus Vogt and K. Kirschfeld, whose meticulous investigations into the visual pigments of flies initiated a paradigm shift in the field.

Initial spectrophotometric studies of fly rhodopsin revealed absorption spectra that could not be fully explained by the presence of retinal alone. This discrepancy led Vogt to propose the existence of a novel, more polar chromophore. Through a series of elegant experiments involving the extraction and analysis of retinoids from the heads of flies (Diptera) and moths (Lepidoptera), the identity of this enigmatic molecule was unveiled as 11-cis-3-hydroxyretinal.[1][2] This discovery was a landmark achievement, demonstrating that the molecular basis of vision was more varied than previously imagined.

Subsequent research confirmed the widespread, albeit scattered, distribution of 3-hydroxyretinal across numerous insect orders, including Hemiptera, Plecoptera, Megaloptera, and Hymenoptera.[1] This distribution pattern suggests that the ability to utilize 3-hydroxyretinal as a visual chromophore evolved early in insect phylogeny.[3]

The Molecular Architecture: Stereoisomers and Their Significance

Further investigations into the molecular structure of 3-hydroxyretinal revealed the existence of two stereoisomers: (3R)-3-hydroxyretinal and (3S)-3-hydroxyretinal. The chirality at the C3 position of the β-ionone ring was found to be a critical determinant of its biological activity and distribution.

Extensive studies by Seki and his collaborators in the 1990s elucidated the stereospecificity of 3-hydroxyretinal in different insect lineages. Their work demonstrated that most insect orders that utilize this chromophore, including Odonata, Hemiptera, Neuroptera, and Lepidoptera, exclusively employ the (3R)-isomer.[4] In striking contrast, higher flies (Diptera, suborder Cyclorrhapha) were found to possess the (3S)-11-cis enantiomer as the chromophore for their visual pigments, along with a mixture of (3R)- and (3S)-all-trans isomers.[4] This distinct stereochemical signature in higher flies underscores a unique evolutionary trajectory in their visual system.

Table 1: Distribution of 3-Hydroxyretinal Stereoisomers in Select Insect Orders

Insect OrderSuborder/GroupPredominant Stereoisomer of 11-cis-3-hydroxyretinal
DipteraCyclorrhapha (Higher Flies)(3S)
Lepidoptera-(3R)
Odonata-(3R)
Hemiptera-(3R)
Neuroptera-(3R)

The Biosynthetic Pathway: From Dietary Carotenoids to a Functional Chromophore

The synthesis of 3-hydroxyretinal is a fascinating example of metabolic adaptation. Unlike vertebrates, which often rely on the direct dietary intake of vitamin A, many insects have evolved the enzymatic machinery to produce this specialized chromophore from readily available plant carotenoids, such as lutein and zeaxanthin.

The key enzyme in this pathway, particularly in Lepidoptera, is a remarkable multifunctional protein known as NinaB (Neither inactivation nor afterpotential B).[5][6][7] NinaB acts as a carotenoid isomerooxygenase, catalyzing both the oxidative cleavage of the C15-C15' double bond of the carotenoid precursor and the stereospecific isomerization of the resulting retinal molecule.[5][8]

The proposed biosynthetic pathway from dietary carotenoids to 11-cis-3-hydroxyretinal is as follows:

  • Uptake of Dietary Carotenoids: Insects ingest C40 carotenoids, such as lutein and zeaxanthin, from their plant-based diet.

  • Hydroxylation (if necessary): If the precursor is β-carotene, it must first be hydroxylated at the 3-position of the β-ionone ring to form zeaxanthin. The specific enzymes responsible for this step in insects are still under investigation.

  • Isomero-oxidative Cleavage by NinaB: The NinaB enzyme, with its bipartite substrate recognition site, binds the carotenoid. It then catalyzes the central cleavage at the 15,15' double bond and concurrently facilitates the isomerization of the newly formed retinal molecule to the 11-cis configuration, yielding 11-cis-3-hydroxyretinal.[5]

  • Reduction to 3-hydroxyretinol: In some insects, particularly flies, a portion of the 3-hydroxyretinal can be reduced to 3-hydroxyretinol, which serves as a sensitizing pigment.[9]

  • Oxidation back to 3-hydroxyretinal: An oxidative system exists within the compound eye to convert 3-hydroxyretinol back to 3-hydroxyretinal as needed.[9]

3-Hydroxyretinal Biosynthesis Diet Dietary Carotenoids (Lutein, Zeaxanthin) Zeaxanthin Zeaxanthin Diet->Zeaxanthin Ingestion NinaB NinaB Enzyme (Isomerooxygenase) Zeaxanthin->NinaB 11-cis-3HR 11-cis-3-Hydroxyretinal NinaB->11-cis-3HR Cleavage & Isomerization Opsin Opsin 11-cis-3HR->Opsin Binds to all-trans-3HR all-trans-3-Hydroxyretinal 3-HRetinol 3-Hydroxyretinol all-trans-3HR->3-HRetinol Reduction OxidativeSystem Oxidative System 3-HRetinol->OxidativeSystem Xanthopsin Xanthopsin (Visual Pigment) Opsin->Xanthopsin Light Light Xanthopsin->Light Light->all-trans-3HR Photoisomerization OxidativeSystem->all-trans-3HR Oxidation

Biosynthesis of 3-hydroxyretinal and its role in vision.

Functional Implications: Spectral Tuning and Sensitization

The substitution of retinal with 3-hydroxyretinal has a significant impact on the spectral properties of visual pigments. The hydroxyl group at the C3 position generally induces a hypsochromic (blue) shift in the absorption maximum (λmax) of the rhodopsin, typically in the range of 20-40 nm.[1][2] This shift allows insects to fine-tune their spectral sensitivity to match their specific ecological niches and behavioral requirements.

In addition to its role as a primary chromophore, the reduced form, 3-hydroxyretinol, plays a fascinating role as a "sensitizing pigment" in the visual system of some flies.[9] This photostable molecule is thought to be closely associated with the rhodopsin and absorbs UV light, transferring the energy to the 3-hydroxyretinal chromophore. This process effectively broadens the spectral sensitivity of the photoreceptor into the UV range, enhancing the insect's ability to perceive UV patterns, which are important for foraging and navigation.

Table 2: Representative Absorption Maxima (λmax) of Insect Visual Pigments with Different Chromophores

Insect SpeciesPhotoreceptorChromophoreOpsinλmax (nm)
Drosophila melanogasterR1-63-HydroxyretinalRh1~480
Apis mellifera (Honeybee)Green receptorRetinalAm-LWD~530
Papilio xuthus (Butterfly)Green receptor3-HydroxyretinalPx-L1~520
Calliphora erythrocephala (Blowfly)R1-63-Hydroxyretinal-~490

Experimental Protocols: Identification and Analysis of 3-Hydroxyretinal

The identification and quantification of 3-hydroxyretinal and its isomers from insect tissues rely on a combination of extraction, derivatization, and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Detailed Step-by-Step Methodology for HPLC Analysis of 3-Hydroxyretinal Oximes

This protocol is a representative workflow synthesized from established methods for the analysis of retinoids in insect eyes.[3][10][11]

I. Sample Preparation and Extraction:

  • Dissection: Dissect the compound eyes from the insect heads under dim red light to minimize photoisomerization of the retinoids.

  • Homogenization: Homogenize the dissected eyes in a glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Extraction: Extract the retinoids from the homogenate by adding a mixture of organic solvents, such as chloroform/methanol (2:1, v/v). Vortex vigorously and centrifuge to separate the phases.

  • Drying: Carefully collect the lower organic phase containing the retinoids and evaporate to dryness under a stream of nitrogen gas.

II. Oxime Derivatization:

  • Reaction: Redissolve the dried retinoid extract in a small volume of ethanol. Add an equal volume of freshly prepared hydroxylamine hydrochloride solution (e.g., 1 M in ethanol).

  • Incubation: Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the complete formation of the retinal oximes. The oxime derivatives are more stable and provide better chromatographic separation of the isomers.

III. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A normal-phase silica column is typically used for the separation of retinal oxime isomers.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and diethyl ether, is commonly employed. A gradient elution may be necessary to resolve all isomers.

  • Detection: Monitor the elution of the retinal oxime isomers by their absorbance at approximately 360 nm.[6]

  • Quantification: Quantify the different isomers by comparing their peak areas to those of known standards.

Workflow for the analysis of 3-hydroxyretinal isomers.

IV. Confirmatory Analysis (NMR and Mass Spectrometry):

For unequivocal identification, the purified 3-hydroxyretinal oxime isomers can be subjected to further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will provide characteristic chemical shifts and coupling constants for the protons of the 3-hydroxyretinal molecule, allowing for the confirmation of its structure and stereochemistry.

  • Mass Spectrometry: Mass spectrometry will provide the precise molecular weight of the compound and its fragmentation pattern, further confirming its identity. The molecular mass of 3-hydroxy-retinal oxime is expected to be around 316.4 g/mol .[6]

Future Directions and Conclusion

The discovery of 3-hydroxyretinal has opened new avenues of research in vision science. Key areas for future investigation include:

  • Elucidation of the complete biosynthetic pathway: While the role of NinaB is established, the identities of other enzymes, such as the hydroxylases that may act on β-carotene, remain to be fully characterized in a wider range of insect species.

  • Structural biology of NinaB: High-resolution crystal structures of the NinaB enzyme would provide invaluable insights into its unique dual-function mechanism of cleavage and isomerization.

  • Pharmacological implications: Understanding the enzymatic pathways involved in 3-hydroxyretinal synthesis could offer novel targets for the development of species-specific insecticides or for modulating visual processes in beneficial insects.

  • Evolutionary genomics: Comparative genomic and transcriptomic studies across a broader range of insect taxa will help to unravel the evolutionary history of 3-hydroxyretinal utilization and its correlation with ecological pressures.

References

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A Technical Guide to the Biological Role of 3-Hydroxyretinal in Insect Photoreceptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Insect vision represents a remarkable diversification of sensory evolution, enabling behaviors from pollination to predation. Central to this is the molecular machinery of photoreception, which relies on a chromophore covalently bound to an opsin protein. While most animals utilize retinal (Vitamin A1 aldehyde), many insect orders have adopted 3-hydroxyretinal (a Vitamin A3 derivative) as the primary chromophore for their visual pigments. This guide provides an in-depth technical examination of the pivotal role of 3-hydroxyretinal in insect photoreceptors. We will explore its biosynthesis from dietary carotenoids, its binding to opsins to form xanthopsins, the resulting photochemical properties, and the subsequent visual cycle. Furthermore, this document will detail established experimental protocols for the extraction and analysis of this crucial molecule, offering both theoretical understanding and practical guidance for researchers in chemical ecology, neurobiology, and drug development.

Introduction: The Chromophore's Crucial Role in Shaping Insect Vision

The perception of light in all animals is initiated by the photoisomerization of a retinylidene chromophore within a G-protein-coupled receptor known as opsin.[1] The combination of the chromophore and the opsin forms the visual pigment, often generically called rhodopsin.[2][3] The spectral sensitivity of a photoreceptor cell is determined primarily by the amino acid sequence of the opsin, but is significantly modified by the specific chromophore utilized.[1]

In the vast majority of vertebrates, the chromophore is 11-cis-retinal. However, insects exhibit greater diversity, with many species, particularly within the orders Diptera (flies) and Lepidoptera (butterflies and moths), exclusively using 11-cis-3-hydroxyretinal.[4][5] The addition of a hydroxyl group at the C3 position of the β-ionone ring has profound implications for the photochemistry and physiological function of the visual pigment. This substitution typically causes a slight hypsochromic (blue) shift in the peak absorbance (λmax) of the visual pigment, ranging from 4 to 12 nm, compared to a retinal-based pigment with the same opsin.[4] While this shift may seem minor, it can have significant consequences for color discrimination and adaptation to specific ecological niches.[6][7] The visual pigment formed with 3-hydroxyretinal is termed xanthopsin , to distinguish it from the retinal-based rhodopsin.[3]

Biosynthesis of 11-cis-3-hydroxyretinal: A Uniquely Efficient Pathway

Unlike vertebrates which require a multi-enzyme pathway to synthesize 11-cis-retinal from dietary β-carotene, insects have evolved a remarkably efficient single-enzyme process to generate 11-cis-3-hydroxyretinal.[8][9]

2.1 The NinaB Enzyme: A Bifunctional Isomerooxygenase

The key enzyme in this pathway is NinaB (Neither inactivation nor afterpotential B) , a protein that combines the functions of a carotenoid cleavage oxygenase and a retinoid isomerase into a single polypeptide.[9][10] This is a critical distinction from the vertebrate system, which separates these functions into two different enzymes (β-carotene-15,15′-monooxygenase and RPE65).[10]

The primary dietary precursors for 3-hydroxyretinal are hydroxylated carotenoids such as zeaxanthin and lutein.[9][11] The NinaB enzyme possesses a bipartite substrate recognition site that allows it to bind these carotenoids with high specificity.[8] It then performs two crucial actions in unison:

  • Oxidative Cleavage: It cleaves the C15-C15' double bond of the carotenoid precursor.[8][12]

  • Stereospecific Isomerization: It simultaneously isomerizes the C11-C12 double bond to the cis configuration, directly yielding 11-cis-3-hydroxyretinal.[8]

This ingenious mechanism ensures the direct and efficient production of the specific chromophore isomer required for functional vision.[8] The reaction follows a dioxygenase mechanism involving a carbocation/radical intermediate.[8]

2.2 Stereochemistry: A Point of Evolutionary Divergence

Interestingly, the stereochemistry of the 3-hydroxyretinal chromophore varies among insect groups. Most insects, including those in the orders Odonata, Hemiptera, Neuroptera, and Lepidoptera, utilize the (3R)-3-hydroxyretinal enantiomer.[5] However, higher flies (suborder Cyclorrhapha, which includes Drosophila) uniquely use the (3S)-11-cis enantiomer as their visual chromophore.[5] This suggests a distinct evolutionary path for the biosynthetic machinery in this lineage.

Diagram: Biosynthesis of 11-cis-3-hydroxyretinal

G cluster_0 Dietary Intake cluster_1 Insect Eye Cytosol cluster_2 Visual Pigment Assembly Zeaxanthin Zeaxanthin (3,3'-dihydroxy-β-carotene) NinaB NinaB Enzyme (Bifunctional Isomerooxygenase) Zeaxanthin->NinaB Substrate Binding Product 11-cis-3-hydroxyretinal (Vitamin A3 Aldehyde) NinaB->Product Oxidative Cleavage & 11-cis Isomerization Opsin Opsin Protein Product->Opsin Schiff Base Linkage Xanthopsin Xanthopsin (Functional Visual Pigment) Opsin->Xanthopsin

Caption: Biosynthesis of 11-cis-3-hydroxyretinal via the NinaB enzyme.

The Photochemical Cycle of Xanthopsin

The fundamental process of vision initiation is the absorption of a photon by the visual pigment, leading to a conformational change in the chromophore. This event triggers a biochemical cascade that results in a neural signal.

3.1 Photoisomerization and Signal Transduction

  • Photon Absorption: A molecule of xanthopsin in its resting state contains the 11-cis-3-hydroxyretinal chromophore. When a photon of the appropriate energy is absorbed, the chromophore isomerizes to the all-trans configuration.[1]

  • Metaxanthopsin Formation: This conformational change converts the visual pigment into its activated state, metaxanthopsin.

  • G-Protein Cascade: Metaxanthopsin, like activated rhodopsin, activates a heterotrimeric G-protein (typically Gq in invertebrates). This initiates a phospholipase C (PLC) signaling cascade, leading to the opening of transient receptor potential (TRP) ion channels and the depolarization of the photoreceptor cell membrane. This depolarization constitutes the electrical signal that is transmitted to the brain.

3.2 Chromophore Regeneration

Following signaling, the all-trans-3-hydroxyretinal must be released from the opsin and regenerated back to the 11-cis form to prepare the photoreceptor for subsequent photon capture. In butterflies, it has been shown that this process can occur within the cytosol of the eye.[13] Light, particularly blue light, can stimulate the synthesis of 11-cis-3-hydroxyretinal from its precursor, 3-hydroxyretinol (the alcohol form), indicating an active, light-dependent recycling mechanism exists within the eye itself.[13] This suggests a robust system for maintaining visual sensitivity during periods of high light exposure.

Diagram: The Xanthopsin Visual Cycle

G Xanthopsin Xanthopsin (11-cis-3-hydroxyretinal) MetaX Metaxanthopsin (all-trans-3-hydroxyretinal) Xanthopsin->MetaX Photoisomerization Photon Photon (hν) Photon->Xanthopsin G_Protein Gq-Protein Activation → PLC → TRP Channels MetaX->G_Protein Activates Release all-trans-3-hydroxyretinal (Released) MetaX->Release Dissociation Signal Neural Signal G_Protein->Signal Regen Isomerase System (in Cytosol) Release->Regen Regeneration Cycle Cis_Form 11-cis-3-hydroxyretinal (Regenerated) Regen->Cis_Form Opsin Opsin Cis_Form->Opsin Rebinds Opsin->Xanthopsin

Caption: The photochemical cycle of xanthopsin in insect photoreceptors.

Functional and Ecological Significance

The widespread adoption of 3-hydroxyretinal in insects suggests it confers significant adaptive advantages.

4.1 Spectral Tuning and Color Vision

The primary role of 3-hydroxyretinal is to fine-tune the spectral sensitivity of photoreceptors. While opsin sequence is the main determinant of λmax, the chromophore provides an additional layer of modification. This allows an insect to potentially expand its range of color discrimination without needing to evolve an entirely new opsin gene. By pairing different opsins with 3-hydroxyretinal, insects can create a diverse array of photoreceptor sensitivities tailored to their specific visual environment, enhancing their ability to distinguish between flowers, mates, and predators against a complex vegetative background.[6][14]

4.2 Sensitizing Pigment and UV Vision

In some insects, such as flies, a derivative, 3-hydroxyretinol (the alcohol form), can act as a "sensitizing pigment."[4] This molecule can absorb UV light and transfer that energy to the main visual pigment, effectively broadening the photoreceptor's sensitivity to include a distinct UV peak.[4] This enhances vision in the UV spectrum, which is critically important for many insects for tasks like navigation and foraging.

4.3 Filtering and Photoprotection

In certain butterflies, 3-hydroxyretinol can also function as a filter.[4][15] Located at the distal end of the photoreceptors, it can absorb damaging short-wavelength UV light, thereby protecting the light-sensitive rhabdomeres and narrowing the spectral sensitivity of the underlying photoreceptor to prevent overstimulation.[4][15]

Table 1: Comparison of Retinoid Chromophores in Visual Pigments
ChromophoreChemical NameVitamin A DerivativeTypical Effect on λmax (vs. Retinal)Common TaxaAssociated Visual Pigment
Retinal RetinaldehydeVitamin A1BaselineVertebrates, some InsectsRhodopsin
3-Hydroxyretinal 3-HydroxyretinaldehydeVitamin A3Hypsochromic shift (4-12 nm)[4]Diptera, Lepidoptera, Odonata[5]Xanthopsin
3-Dehydroretinal 3-DehydroretinaldehydeVitamin A2Bathochromic shift (red-shift)Freshwater fish, some amphibians[4][16]Porphyropsin
4-Hydroxyretinal 4-Hydroxyretinaldehyde-Hypsochromic shift (blue-shift)Firefly squid (Watasenia)[16][17]-

Methodologies for the Study of 3-Hydroxyretinal

Investigating the role of 3-hydroxyretinal requires precise biochemical techniques to extract, identify, and quantify the molecule from insect eye tissue.

5.1 Protocol: Extraction and HPLC Analysis of Retinoids

This protocol describes a standard method for extracting and identifying retinoids from insect heads, adapted from established methodologies.

Rationale: This procedure uses organic solvents to extract the lipid-soluble retinoids from homogenized tissue. The addition of hydroxylamine is critical as it converts the retinaldehydes to their more stable oxime derivatives, preventing isomerization and degradation. High-Performance Liquid Chromatography (HPLC) with a chiral column is then used to separate the different isomers and enantiomers for identification and quantification.

Step-by-Step Methodology:

  • Tissue Preparation: Dissect the heads of insects (either light- or dark-adapted, depending on the experimental goal) and immediately freeze them in liquid nitrogen to halt enzymatic activity.

  • Homogenization: Homogenize the frozen heads in a glass homogenizer with a suitable buffer (e.g., phosphate-buffered saline) containing 10% (w/v) hydroxylamine hydrochloride. Perform this step under dim red light to prevent light-induced isomerization of the retinoids.

  • Solvent Extraction:

    • Add an equal volume of methanol to the homogenate to precipitate proteins. Vortex thoroughly.

    • Add two volumes of hexane (or another non-polar solvent like dichloromethane) to the mixture.

    • Vortex vigorously for 2-3 minutes to partition the retinoids into the organic phase.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper organic phase containing the retinoids using a glass pipette.

    • Transfer to a new tube and dry the solvent under a gentle stream of nitrogen gas.

  • Resuspension: Resuspend the dried extract in a small, precise volume of the HPLC mobile phase (e.g., a hexane/isopropanol/ethanol mixture).

  • HPLC Analysis:

    • Inject the sample into an HPLC system equipped with a diode-array detector (DAD) for spectral analysis.

    • Use a chiral stationary phase column to separate the (3R) and (3S) enantiomers of 3-hydroxyretinal oximes.

    • Monitor the elution profile at the characteristic absorbance maximum of the retinoid oximes (around 360 nm).[11]

    • Identify and quantify peaks by comparing their retention times and absorption spectra to those of synthetic standards.

Self-Validation and Controls:

  • Internal Standard: Spike a subset of samples with a known quantity of a non-native retinoid (e.g., retinyl acetate) to control for extraction efficiency.

  • Blank Runs: Run a solvent-only blank through the HPLC to ensure there is no contamination.

  • Standard Curve: Generate a standard curve using known concentrations of synthetic 3-hydroxyretinal isomers to accurately quantify the amounts in the biological samples.

Conclusion and Future Directions

3-hydroxyretinal is not merely a minor variant of retinal; it is a key molecular adaptation that has enabled insects to conquer diverse photic environments. Its unique biosynthesis via the bifunctional NinaB enzyme represents a pinnacle of metabolic efficiency. Functionally, it provides a crucial mechanism for fine-tuning spectral sensitivity, enhancing UV vision, and protecting photoreceptors.

Future research should focus on several key areas. The precise structural interactions between 3-hydroxyretinal and different opsin binding pockets that lead to specific spectral shifts remain to be fully elucidated through crystallographic and computational modeling studies. Furthermore, exploring the distribution and function of the (3S) and (3R) enantiomers across a wider range of insect taxa could reveal novel insights into the evolutionary pressures shaping visual systems. Finally, understanding the regulation of the NinaB enzyme and the chromophore regeneration pathway could present novel targets for the development of species-specific insect control agents that disrupt vision without affecting non-target organisms.

References

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  • Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision Research, 33(2), 155-163. [Link]

  • Voolstra, O., Oberhauser, V., Sumser, E., Meyer, N. E., Maguire, M. E., Huber, A., & von Lintig, J. (2010). NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors. Journal of Biological Chemistry, 285(3), 2130-2139. [Link]

  • Wakakuwa, M., Stavenga, D. G., & Arikawa, K. (2005). Spectral organization of the eye of a butterfly, Papilio xuthus. Journal of Experimental Biology, 208(11), 2035-2044. [Link]

  • von Lintig, J., & Vogt, K. (2000). Filling the gap in vitamin A research. Molecular identification of an enzyme cleaving beta-carotene to retinal. Journal of Biological Chemistry, 275(16), 11915-11920. [Link]

  • Oberhauser, V., Voolstra, O., Sumser, E., & von Lintig, J. (2008). NinaB combines carotenoid oxygenase and retinoid isomerase activity in a single polypeptide. Proceedings of the National Academy of Sciences, 105(48), 18831-18836. [Link]

  • Arikawa, K. (2003). The eyes of butterflies. Journal of Comparative Physiology A, 189(1), 1-14. [Link]

  • Terakita, A. (2005). The opsins. Genome Biology, 6(3), 213. [Link]

  • Kito, Y., Seki, T., Suzuki, T., & Uchiyama, I. (1992). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. FEBS Letters, 313(3), 279-282. [Link]

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biosynthesis pathway of 3-hydroxyretinal from carotenoids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxyretinal from Carotenoids for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyretinal is a critical molecule for vision in many insect species, serving as the chromophore that, when bound to opsin proteins, forms the visual pigments responsible for light detection.[1][2] Unlike vertebrates that primarily utilize 11-cis-retinal, these insects have evolved a distinct biosynthetic pathway to generate this hydroxylated analogue. This guide provides a comprehensive technical overview of the biosynthesis of 3-hydroxyretinal from dietary carotenoid precursors, with a focus on the central enzymatic steps and the underlying molecular logic. We will delve into the key enzyme, NinaB, a unique bi-functional protein, and provide detailed experimental protocols for its characterization. This document is intended to be a valuable resource for researchers in the fields of biochemistry, entomology, and drug development who are interested in the intricacies of visual pigment biosynthesis and the potential for targeting these pathways.

The Foundation: Carotenoid Precursors

The journey to 3-hydroxyretinal begins with the acquisition of carotenoids from the diet. Animals, including insects, are incapable of de novo carotenoid synthesis and must obtain these essential pigments from their food sources, which are primarily plants and algae. The general pathway for carotenoid biosynthesis in these organisms starts with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) to form geranylgeranyl pyrophosphate (GGPP).[3] Two molecules of GGPP are then condensed to form the first C40 carotenoid, phytoene, in a reaction catalyzed by phytoene synthase, a critical regulatory point in the pathway.[4]

For the synthesis of 3-hydroxyretinal, the crucial structural feature of the carotenoid precursor is the presence of at least one 3-hydroxy-β-ionone ring. The most common and efficient precursors are the xanthophylls, zeaxanthin and lutein .

  • Zeaxanthin: Possesses two 3-hydroxy-β-ionone rings.

  • Lutein: Contains one 3-hydroxy-β-ionone ring and one 3-hydroxy-ε-ionone ring.

In some insects, such as Drosophila, there is evidence for the conversion of dietary β-carotene into zeaxanthin, which can then serve as the substrate for 3-hydroxyretinal synthesis.[5] This conversion is catalyzed by a β-carotene hydroxylase.[6]

The Central Catalyst: The Dual-Functionality of NinaB

The conversion of a C40 carotenoid into a C20 retinoid is a pivotal step, and in insects, this is primarily accomplished by a remarkable enzyme known as NinaB (Neither inactivation nor afterpotential B).[7][8] NinaB is a carotenoid cleavage dioxygenase (CCD) with a unique dual functionality that sets it apart from its vertebrate counterparts; it acts as an "isomerooxygenase".[7][9]

Oxidative Cleavage

Like other CCDs, NinaB is a non-heme iron(II)-dependent enzyme that catalyzes the oxidative cleavage of a carbon-carbon double bond in the polyene chain of the carotenoid substrate.[10][11] Specifically, NinaB targets the central C15, C15' double bond, resulting in the symmetrical cleavage of the C40 carotenoid into two C20 retinal molecules.[7][12]

Stereospecific Isomerization

What makes NinaB exceptional is its ability to concurrently isomerize one of the resulting retinal products. The enzyme exhibits a profound regio- and stereo-selectivity, driven by a bipartite substrate recognition site.[7] One side of the active site preferentially binds the 3-hydroxy-β-ionone ring of the carotenoid precursor. The retinal molecule generated from this half of the carotenoid is isomerized from the all-trans configuration to the crucial 11-cis form.[7] The other side of the active site, which binds the second ring of the carotenoid, produces a retinal molecule that remains in the all-trans configuration.[7]

This elegant mechanism ensures the direct and efficient production of 11-cis-3-hydroxyretinal, the specific chromophore required for insect vision, from a symmetrical dietary precursor.[7]

The Complete Biosynthetic Pathway

The following diagram illustrates the complete biosynthetic pathway from a common dietary carotenoid, β-carotene, to the final product, 11-cis-3-hydroxyretinal.

Biosynthesis_of_3_Hydroxyretinal cluster_carotenoid Carotenoid Precursors cluster_retinoid Retinoid Products beta_carotene β-Carotene zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-carotene hydroxylase 11_cis_3_hydroxyretinal 11-cis-3-Hydroxyretinal zeaxanthin->11_cis_3_hydroxyretinal NinaB (Isomerooxygenase) all_trans_3_hydroxyretinal all-trans-3-Hydroxyretinal zeaxanthin->all_trans_3_hydroxyretinal NinaB (Isomerooxygenase) all_trans_retinal all-trans-Retinal 3_hydroxyretinol 3-Hydroxyretinol all_trans_3_hydroxyretinal->3_hydroxyretinol Retinol Dehydrogenase (Reduction) 3_hydroxyretinol->all_trans_3_hydroxyretinal Oxidative System (Oxidation)

Caption: Biosynthetic pathway of 11-cis-3-hydroxyretinal from β-carotene.

In some cases, there is evidence for the presence of an oxidative system in the compound eyes of insects, such as butterflies, that can convert 3-hydroxyretinol back to 3-hydroxyretinal.[13] This suggests the existence of a recycling mechanism or a final oxidative step to ensure a sufficient supply of the aldehyde form of the chromophore.

Experimental Methodologies: In Vitro Characterization of NinaB Activity

To investigate the catalytic activity of NinaB and confirm its dual functionality, a robust in vitro enzyme assay is essential. The following protocol provides a detailed workflow for the expression, purification, and functional analysis of recombinant NinaB.

Experimental Workflow Diagram

NinaB_Assay_Workflow cluster_expression Protein Expression & Purification cluster_assay Enzyme Assay cluster_analysis Product Analysis expression Expression of Recombinant NinaB in E. coli lysis Cell Lysis and Solubilization expression->lysis purification Affinity Chromatography (e.g., Ni-NTA) lysis->purification reaction Incubation of NinaB with Zeaxanthin and Fe(II) purification->reaction substrate_prep Preparation of Zeaxanthin Substrate in Detergent substrate_prep->reaction quenching Reaction Quenching and Extraction reaction->quenching hplc HPLC Analysis of Retinoid Products quenching->hplc ms_uv Mass Spectrometry and UV-Vis Spectroscopy hplc->ms_uv

Caption: Workflow for the in vitro characterization of NinaB enzyme activity.

Detailed Protocol for NinaB Enzyme Assay

1. Expression and Purification of Recombinant NinaB:

  • Subclone the coding sequence for NinaB into a suitable expression vector (e.g., pET vector with a His-tag).
  • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).
  • Grow the bacterial culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
  • Harvest the cells by centrifugation and lyse them using sonication or a French press.
  • Solubilize the membrane-bound NinaB using a suitable detergent (e.g., n-Dodecyl β-D-maltoside).
  • Purify the His-tagged NinaB using nickel-affinity chromatography (Ni-NTA).
  • Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

2. In Vitro Enzyme Assay:

  • Prepare the zeaxanthin substrate by dissolving it in a detergent-containing buffer to form micelles.
  • Set up the reaction mixture in a final volume of 100 µL containing:
  • Purified NinaB (1-5 µM)
  • Zeaxanthin (20-50 µM)
  • FeSO4 (50 µM)
  • Ascorbate (1 mM, to maintain iron in the reduced state)
  • Catalase (to remove hydrogen peroxide)
  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
  • Incubate the reaction at the optimal temperature (e.g., 25-30 °C) for a specified time (e.g., 30-60 minutes).
  • Quench the reaction by adding an equal volume of cold methanol or ethanol.
  • Extract the retinoids and remaining carotenoids with an organic solvent (e.g., hexane or a mixture of chloroform and methanol).
  • Evaporate the organic solvent under a stream of nitrogen.

3. Product Analysis by HPLC:

  • Resuspend the dried extract in the mobile phase.
  • Analyze the products using a high-performance liquid chromatography (HPLC) system equipped with a diode-array detector.
  • Use a normal-phase or reverse-phase column suitable for separating retinoids and carotenoids.
  • Identify the products by comparing their retention times and UV-Vis spectra with authentic standards.
  • Quantify the products by integrating the peak areas and using a standard curve.
Expected Results

The HPLC analysis of the reaction products should reveal peaks corresponding to the substrate (zeaxanthin) and the reaction products. The identity of these products can be confirmed by their mass-to-charge ratio (m/z) in mass spectrometry and their UV-visible absorbance maxima.[12]

CompoundExpected m/z (as oxime)Absorbance Maxima (nm)
Zeaxanthin569.5~450
11-cis-3-Hydroxyretinal316.4~360-370
all-trans-3-Hydroxyretinal316.4~360-370

Table 1: Expected characteristics of the substrate and products of the NinaB-catalyzed reaction. The m/z value for the retinal products is often determined after derivatization to the more stable oxime form.[12]

Conclusion and Future Perspectives

The biosynthesis of 3-hydroxyretinal from carotenoids in insects is a highly specialized and efficient pathway, centered around the unique dual-function enzyme, NinaB. This isomerooxygenase streamlines the production of the essential 11-cis-3-hydroxyretinal chromophore, highlighting a fascinating example of evolutionary adaptation in sensory biology. A thorough understanding of this pathway is not only fundamental to the study of insect vision but also opens up avenues for innovative applications. For instance, the development of specific inhibitors targeting NinaB could lead to novel and environmentally benign methods of pest control by disrupting their visual systems. Furthermore, the elegant mechanism of NinaB could inspire the design of synthetic biocatalysts for the production of valuable retinoids and other apocarotenoids for the pharmaceutical and nutraceutical industries. Continued research into the structural biology and catalytic mechanism of NinaB will undoubtedly unveil further insights into this remarkable enzyme and its pivotal role in the natural world.

References

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  • Perry, M. W., & Cronin, T. W. (2020). Insect opsins and evo-devo: what have we learned in 25 years?. Philosophical Transactions of the Royal Society B, 375(1809), 20190530. [Link]

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  • Voolstra, O., & von Lintig, J. (2010). NinaB Is Essential for Drosophila Vision but Induces Retinal Degeneration in Opsin-deficient Photoreceptors. Journal of Biological Chemistry, 285(18), 13645-13655. [Link]

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3-Hydroxyretinal in Invertebrate Vision: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 3-hydroxyretinal, a critical vitamin A derivative that functions as a visual chromophore in a wide array of invertebrate species, particularly within the Class Insecta. We will explore its natural sources, detail its known distribution across various invertebrate orders, and elucidate the biosynthetic pathways responsible for its formation from dietary carotenoids. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, identification, and quantification of 3-hydroxyretinal from biological tissues. It is intended for researchers in the fields of sensory biology, biochemistry, and entomology, as well as professionals in drug development interested in the unique enzymatic processes of invertebrate visual systems.

Introduction: The Significance of 3-Hydroxyretinal in Vision

Visual perception in all animals is initiated by the absorption of a photon by a visual pigment, which consists of an opsin protein covalently linked to a chromophore, a derivative of vitamin A. While vertebrates exclusively use retinal (A1 aldehyde), many invertebrates have evolved to use alternative chromophores. Among these, 3-hydroxyretinal (A3 aldehyde) is of significant interest.

The addition of a hydroxyl group at the C3 position of the β-ionone ring distinguishes 3-hydroxyretinal from retinal. This seemingly minor modification has profound effects on the spectral properties of the visual pigment. Binding of 3-hydroxyretinal to an opsin typically shifts the spectral sensitivity of the resulting pigment to shorter wavelengths compared to the same opsin binding with retinal[1]. This adaptation allows invertebrates to fine-tune their visual systems to specific ecological niches and light environments. In some flies, 3-hydroxyretinal also acts as an accessory pigment, broadening the cell's sensitivity into the ultraviolet (UV) range[2][3]. Understanding the distribution and biosynthesis of this unique chromophore is therefore essential to comprehending the diversity and evolution of invertebrate vision.

Distribution of 3-Hydroxyretinal in Invertebrates

The use of 3-hydroxyretinal as a visual chromophore is widespread, yet scattered, primarily within the phylum Arthropoda, and most notably in the class Insecta[4]. It is not considered a reliable phylogenetic marker, as its presence does not consistently align with taxonomic groupings, suggesting multiple evolutionary origins or losses[4]. High-performance liquid chromatography (HPLC) has been the principal analytical tool for surveying its distribution[4].

While insects are the most studied group, it is important to note the diversity of chromophores in other invertebrates. For instance, some cephalopods like the bioluminescent squid Watasenia scintillans utilize retinal, 3-dehydroretinal, and even a novel 4-hydroxyretinal, showcasing the varied evolutionary strategies in visual pigment chemistry[5][6].

The following table summarizes the known distribution of 3-hydroxyretinal (R3) versus retinal (R1) in selected insect orders.

Insect Order Primary Chromophore(s) Found Representative Genera/Species Citation
Diptera R3 (predominantly), R1Drosophila melanogaster, Musca domestica[4][7]
Lepidoptera R3 (predominantly)Papilio xuthus, Manduca sexta[8]
Coleoptera R1Tribolium castaneum[2]
Hymenoptera R3Apis mellifera[4]
Odonata R3Sympetrum sp.
Hemiptera R1 and R3 (varies by suborder)Notonecta glauca (R3), Acyrthosiphon pisum (R1)[4]
Plecoptera R3Perla sp.[4]
Megaloptera R3Sialis sp.[4]

Biosynthesis and Metabolism of 3-Hydroxyretinal

Invertebrates, like vertebrates, cannot synthesize carotenoids de novo and must obtain them from their diet. The primary dietary precursors for 3-hydroxyretinal are hydroxylated carotenoids such as zeaxanthin and lutein. The conversion of these carotenoids into the visual chromophore is a critical biochemical process.

The Central Role of the NinaB Enzyme

In insects, a single, multifunctional enzyme known as NinaB (Neither inactivation nor afterpotential B) is responsible for the conversion of dietary carotenoids into 11-cis-3-hydroxyretinal[1][9]. This is in contrast to vertebrates, which employ a multi-enzyme pathway to produce 11-cis-retinal[1]. The NinaB enzyme exhibits remarkable efficiency, performing two key functions:

  • Oxidative Cleavage: It cleaves the C40 carotenoid backbone at the central 15,15' double bond to yield two C20 retinoid molecules[1].

  • Isomerization: It specifically isomerizes the C11-C12 double bond to the cis configuration, which is essential for the chromophore to bind to the opsin protein[1].

The enzyme contains a bipartite substrate recognition site that ensures the correct regio- and stereo-selectivity, preferentially binding 3-hydroxy-β-ionone rings and processing them to produce 11-cis-3-hydroxy-retinal[1].

Biosynthesis_Pathway cluster_diet Dietary Intake cluster_eye Insect Eye Tissue Zeaxanthin Zeaxanthin / Lutein (Dietary Carotenoids) NinaB NinaB Enzyme (Carotenoid Cleavage Oxygenase) Zeaxanthin->NinaB Uptake Retinal_Isomers 11-cis-3-hydroxyretinal + all-trans-3-hydroxyretinal NinaB->Retinal_Isomers Oxidative Cleavage & Isomerization Opsin Opsin Protein Retinal_Isomers->Opsin Schiff Base Linkage (11-cis isomer) Visual_Pigment Visual Pigment (Xanthopsin) Opsin->Visual_Pigment caption Biosynthesis of 3-hydroxyretinal.

Caption: Biosynthesis of 3-hydroxyretinal.

The Visual Cycle

Once bound to opsin, the 11-cis-3-hydroxyretinal chromophore isomerizes to all-trans-3-hydroxyretinal upon photon absorption, triggering the visual signaling cascade. In the bistable visual pigments of insects, the all-trans chromophore can often be isomerized back to the 11-cis state by the absorption of another photon of a different wavelength[9]. However, a biochemical pathway for regeneration is also necessary. This involves the reduction of the released all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol, which is then transported and eventually converted back to 11-cis-3-hydroxyretinal[8][9].

Visual_Cycle VP_cis Visual Pigment 11-cis-3-hydroxyretinal VP_trans Activated Pigment all-trans-3-hydroxyretinal VP_cis->VP_trans Photon (hν) VP_trans->VP_cis Photon (hν') (Photo-regeneration) Retinol_trans all-trans-3-hydroxyretinol VP_trans->Retinol_trans Opsin Release & Reduction (PDH) Retinal_cis 11-cis-3-hydroxyretinal Retinol_trans->Retinal_cis Isomerization & Oxidation Retinal_cis->VP_cis Opsin Binding caption The invertebrate visual cycle.

Caption: The invertebrate visual cycle.

Analytical Methodologies

The analysis of retinoids from invertebrate tissues requires careful handling due to their sensitivity to light and oxidation. High-performance liquid chromatography (HPLC) is the gold standard for separation and quantification[4][10].

Experimental Workflow: From Tissue to Data

The overall process involves sample preparation, extraction of lipids and retinoids, separation of isomers via HPLC, and detection.

Workflow A 1. Sample Collection (e.g., Insect Heads) - Flash freeze in liquid N₂ B 2. Homogenization - In methanol/buffer - Under dim red light A->B C 3. Liquid-Liquid Extraction - Add hexane/ether - Centrifuge to separate phases B->C D 4. Evaporation & Reconstitution - Evaporate organic phase under N₂ - Reconstitute in mobile phase C->D E 5. HPLC Analysis - C18 Reverse-Phase Column - Isocratic or Gradient Elution D->E F 6. Detection & Quantification - UV-Vis Detector (e.g., 360 nm) - Compare to standards E->F caption Workflow for retinoid analysis.

Caption: Workflow for retinoid analysis.

Protocol: Extraction and HPLC Analysis of 3-Hydroxyretinal

This protocol is a generalized procedure adapted from common practices in the field[10][11].

A. Sample Preparation and Homogenization

  • Rationale: Rapid freezing and homogenization in solvent under low-light conditions are critical to prevent enzymatic degradation and photoisomerization of the retinoids.

  • Dissect tissue (e.g., 50-100 insect heads) under dim red light and immediately flash-freeze in liquid nitrogen.

  • Homogenize the frozen tissue in 1 mL of ice-cold methanol using a glass-Teflon homogenizer.

  • Add 50 µL of a 1 M hydroxylamine solution to the homogenate. This converts the retinaldehyde to its more stable oxime derivative, preventing isomerization and binding to proteins.

  • Incubate for 15 minutes on ice in the dark.

B. Liquid-Liquid Extraction

  • Rationale: A biphasic solvent system (polar and non-polar) is used to partition the hydrophobic retinoids from the aqueous components of the tissue homogenate. Hexane or a hexane/ether mixture is commonly used[11].

  • Add 2 mL of hexane to the homogenate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the upper organic (hexane) phase containing the retinoids.

  • Repeat the extraction (steps 1-4) on the lower aqueous phase to maximize yield and pool the organic extracts.

C. Sample Concentration and Reconstitution

  • Rationale: The solvent is evaporated to concentrate the sample, and then the residue is redissolved in a small, precise volume of the HPLC mobile phase for injection.

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen gas.

  • Immediately reconstitute the dried residue in 100 µL of the HPLC mobile phase.

D. HPLC Analysis

  • Rationale: Reverse-phase HPLC with a C18 column separates retinoid isomers based on their polarity. A mobile phase of acetonitrile or methanol in water is typically effective[12][13].

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD) monitoring at 360-380 nm.

  • Injection Volume: 20 µL.

  • Identification: Identify peaks by comparing retention times and spectral profiles with those of authentic 11-cis and all-trans-3-hydroxyretinal standards.

  • Quantification: Calculate the concentration based on the peak area relative to a standard curve generated from known concentrations of the standards.

Future Directions

While significant progress has been made, several questions remain. The precise environmental or evolutionary pressures that favor the use of 3-hydroxyretinal over retinal in certain lineages are still unknown[4]. Further investigation into the distribution of 3-hydroxyretinal in a broader range of invertebrate taxa, especially outside of Insecta, could provide crucial evolutionary insights. Additionally, exploring the potential non-visual roles of 3-hydroxyretinal and its metabolites in invertebrate physiology presents an exciting new frontier for research.

References

  • Smith, W. C., & Goldsmith, T. H. (1990). Phyletic aspects of the distribution of 3-hydroxyretinal in the class Insecta. Journal of Molecular Evolution, 30(1), 72–84. [Link]

  • Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision Research, 33(2), 155–163. [Link]

  • Zahid, N. (2002). Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples. Journal of Chromatography B, 781(1-2), 181-206. [Link]

  • Voolstra, C. et al. (2010). The biochemical basis of vitamin A3 production in arthropod vision. PLoS ONE, 5(7), e11697. [Link]

  • Stavenga, D. G. (2020). Insect Color Vision. Oxford Research Encyclopedia of Neuroscience. [Link]

  • von Lintig, J. (2012). Metabolism of Carotenoids and Retinoids Related to Vision. Journal of Biological Chemistry, 287(3), 1627–1634. [Link]

  • Seki, T., et al. (1994). Flies in the Group Cyclorrhapha Use (3S)-3-hydroxyretinal as a Unique Visual Pigment Chromophore. Vision Research, 34(23), 3085-3093. [Link]

  • Fuchs, S., et al. (2014). Biosynthesis pathway of biogenic amines in invertebrates and... ResearchGate. [Link]

  • Shaikh, Z. (2025). Development and Validation of RP-HPLC Method for Estimation of Tretinoin. Rasayan Journal of Chemistry. [Link]

  • Wikipedia contributors. (2024). Cephalopod. Wikipedia. [Link]

  • van der Kooi, C. J., et al. (2017). Retinal perception and ecological significance of color vision in insects. Current Opinion in Insect Science, 23, 41-48. [Link]

  • Chapman, R.F. (2013). The Insects: Structure and Function (5th ed.). Chittka Lab. [Link]

  • Sheliya, K., et al. (2014). Development and validation of analytical method for simultaneous estimation of mometasone furoate, hydroquinone and tretinoin in topical formulation by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rajkhowa, P. (2017). Biochemistry and biosynthesis of insect pigments. Journal of Entomology and Zoology Studies. [Link]

  • Monroig, O., et al. (2013). Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms. Marine Drugs, 11(10), 3998-4018. [Link]

  • Maoka, T., et al. (2021). Carotenoids of hemipteran insects, from the perspective of chemo-systematic and chemical ecological studies. Biochemical Systematics and Ecology, 95, 104241. [Link]

  • Camera, E., & Picardo, M. (2002). Analytical methods to investigate glutathione and related compounds in biological and pathological processes. Journal of Chromatography B, 781(1-2), 181-206. [Link]

  • The Royal Entomological Society. (n.d.). Insect Eyes and Iridescence Information. The Royal Entomological Society Garden Compound. [Link]

  • Matsui, S., et al. (1989). 4-Hydroxyretinal, a new visual pigment chromophore found in the bioluminescent squid, Watasenia scintillans. Biochimica et Biophysica Acta (BBA) - General Subjects, 993(1), 56-61. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

Sources

3-Hydroxyretinal in Non-Visual Phototransduction: Mechanisms, Pathways, and Experimental Characterization

[1]

Executive Summary

This technical guide examines the specific role of 3-hydroxyretinal (3-OH-retinal), a vitamin A3-based chromophore, in the non-visual photosensory processes of invertebrate models, primarily Drosophila melanogaster.[1] Unlike vertebrates that utilize 11-cis-retinal (A1) for both vision and non-visual (melanopsin) signaling, insects employ 3-hydroxyretinal for both image-forming vision and circadian entrainment.[1]

This distinction presents a critical window for comparative physiology and pharmacology.[1] This guide details the biochemical synthesis of 3-OH-retinal, its signaling via the Hofbauer-Buchner (H-B) eyelet, and the norpA-independent transduction cascades that bypass canonical visual signaling to entrain the circadian clock.

Biochemical Foundation: The A3 Chromophore

Structural Distinction and Spectral Tuning

The primary difference between vertebrate retinal and insect 3-hydroxyretinal is the addition of a hydroxyl group at the C3 position of the

  • Vertebrates: 11-cis-retinal (

    
     ~380 nm free; ~500 nm bound to rhodopsin).[1]
    
  • Insects: 11-cis-3-hydroxyretinal (

    
     shifts bathochromically depending on the opsin environment).[1]
    

In the context of non-visual signaling, 3-OH-retinal is the obligate chromophore for Rh5 (blue-sensitive,

Rh6

1
Biosynthesis Pathway

The production of 3-OH-retinal is a tightly regulated enzymatic cascade.[1] Unlike vertebrates that can ingest pre-formed Vitamin A, insects largely derive this chromophore from dietary carotenoids (e.g.,

1
Visualization: 3-Hydroxyretinal Biosynthesis

BiosynthesisCaroteneBeta-Carotene(Dietary)NinaBNinaB(Carotenoid Isomerase/Oxygenase)Carotene->NinaBCleavageRetinalAll-trans RetinalNinaB->RetinalP450Cytochrome P450(C3-Hydroxylase)Retinal->P450HydroxylationOH_Retinal_TransAll-trans3-hydroxyretinalP450->OH_Retinal_TransIsomerasePhotoisomerase(Light-Dependent)OH_Retinal_Trans->IsomeraseIsomerizationOH_Retinal_Cis11-cis3-hydroxyretinal(Active Chromophore)Isomerase->OH_Retinal_Cis

Figure 1: Enzymatic pathway converting dietary carotenoids to the active 11-cis-3-hydroxyretinal chromophore.[1]

The Non-Visual Hardware: H-B Eyelet & R8 Cells

While the deep-brain photoreceptor Cryptochrome (CRY) is the primary circadian sensor in Drosophila, it utilizes FAD (flavin adenine dinucleotide) as a chromophore. The 3-hydroxyretinal pathway operates in parallel, specifically mediating entrainment to temperature cycles and long-day photoperiods where CRY is less effective.[1]

The Hofbauer-Buchner (H-B) Eyelet

The H-B eyelet is a specialized extra-retinal structure located between the retina and the optic lobe.[2][3][4][5]

  • Composition: Four photoreceptor cells.[1][4][6]

  • Expression: Predominantly Rh6 (coupled to 3-OH-retinal).[1]

  • Connectivity: Projects directly to the Accessory Medulla (aMe) , the site of the ventral lateral neurons (LNv), which act as the master circadian pacemaker.

Mechanism of Action

The H-B eyelet functions as a "twilight sensor." While compound eyes detect rapid changes in light (vision), the H-B eyelet integrates light intensity over time, sending high-threshold signals to the LNv neurons to synchronize the molecular clock (PER/TIM oscillations).

Signal Transduction: The norpA-Independent Pathway

A critical technical nuance is that non-visual phototransduction via 3-OH-retinal often bypasses the canonical visual signaling cascade.[1]

  • Canonical Vision: Rh

    
     Gq 
    
    
    PLC
    
    
    (NorpA)
    
    
    TRP channels.
  • Non-Visual (Circadian): In norpA mutants (blind to images), circadian entrainment persists.[1] This suggests Rh5/Rh6 utilize an alternative Phospholipase C, likely PLC21C , or a distinct G-protein signaling mechanism to modulate the clock neurons.[1]

Visualization: Canonical vs. Non-Visual Signaling

Signalingcluster_visualImage Formingcluster_circadianCircadian EntrainmentLightLight Input(Blue/Green)Rh1Rh1 (Compound Eye)VisualLight->Rh1Rh6Rh6 (H-B Eyelet)Non-VisualLight->Rh6Gq_CanGq AlphaRh1->Gq_CanGq_NonGq / G-alpha-o (?)Rh6->Gq_NonNorpAPLC-beta (NorpA)Gq_Can->NorpAPLC21CPLC21C / AlternativeGq_Non->PLC21CPutativeTRPTRP/TRPL Channels(Depolarization)NorpA->TRPClockClock Entrainment(TIM degradation)PLC21C->Clock

Figure 2: Divergence of 3-hydroxyretinal signaling.[1][7] Note the parallel pathway for Rh6 in the H-B eyelet which bypasses the canonical NorpA bottleneck.

Experimental Protocols

To validate the role of 3-hydroxyretinal in these processes, researchers must isolate the chromophore and assess its physiological output.

Protocol A: HPLC Extraction & Quantification of 3-OH-Retinal

Objective: Quantify the ratio of 11-cis to all-trans 3-hydroxyretinal to assess chromophore regeneration or light-induced isomerization.[1]

Reagents:

  • HPLC Grade n-Hexane[1]

  • HPLC Grade Isopropanol

  • Synthetic 3-hydroxyretinal standard (commercially available or synthesized via reduction of 3-hydroxyretinoic acid).[1]

Workflow:

  • Sample Prep: Collect 50 Drosophila heads under dim red light (prevent isomerization).

  • Homogenization: Homogenize in 200 µL of acetone (stabilized with 0.1% BHT) on ice.

  • Extraction: Add 200 µL hexane. Vortex vigorously. Centrifuge at 10,000 x g for 5 mins.

  • Phase Separation: Collect the upper organic phase.[1] Repeat extraction twice.

  • Drying: Evaporate solvent under a stream of nitrogen gas. Resuspend in 100 µL of mobile phase (Hexane:Isopropanol 95:5).

  • Chromatography:

    • Column: Normal phase silica column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).[1] Note: Normal phase is superior to Reverse phase for separating cis/trans isomers of retinoids.

    • Flow Rate: 1.5 mL/min.[1]

    • Detection: Absorbance at 360 nm (cis peak) and 370 nm (trans peak).[1]

Data Validation:

  • The 11-cis isomer typically elutes before the all-trans isomer in normal phase.

  • Compare retention times strictly against the synthetic standard.

Protocol B: "Jet-Lag" Entrainment Assay

Objective: Isolate the 3-hydroxyretinal non-visual pathway by removing confounding variables (Visual system + CRY).

Model Organism: Drosophila genotype: norpA-; cry- (Double mutant).[1][5]

  • norpA- eliminates canonical vision.[1]

  • cry- eliminates the deep-brain flavin photoreceptor.[1]

  • Remaining sensitivity: Attributable to Rh5/Rh6 (H-B eyelet) acting via the alternative pathway.

Workflow:

  • Entrainment: Place flies in a specialized activity monitor (e.g., DAM system).[1]

  • Baseline: Entrain to 12h:12h Light:Dark (LD) cycle for 3 days.

  • Shift: Phase shift the light cycle by 6 hours (simulate jet lag).

  • Observation: Measure the number of days required for the activity offset to re-align with the new "lights-off" signal.

  • Control: Compare against norpA-; cry-; Rh6- triple mutants.

    • Result: The triple mutant should fail to re-entrain or entrain significantly slower than the double mutant, confirming the specific contribution of Rh6/3-OH-retinal.

Data Summary: Chromophore Comparisons

FeatureVertebrate Retinal (A1)Insect 3-Hydroxyretinal (A3)
Chemical Structure

-ionone ring
3-hydroxy-

-ionone ring
Primary Isomer 11-cis-retinal11-cis-3-hydroxyretinal
Spectral Peak (Free) ~380 nm~375 nm (hypsochromic shift in solvent)
Opsin Binding Schiff base (Lys296)Schiff base (Lys296 equivalent)
Visual Function Rods/ConesCompound Eyes/Ocelli
Non-Visual Function Melanopsin (ipRGCs)H-B Eyelet (Rh6), R8 Cells (Rh5)
Recycling RPE (Visual Cycle)Photoreceptor-based (Bistable pigments)

Implications for Drug Development

Understanding the 3-hydroxyretinal pathway offers high-value targets for vector control and comparative pharmacology :

  • Species-Specific Inhibition: Since humans do not utilize 3-hydroxyretinal, inhibitors of the NinaB or the specific C3-hydroxylase (P450) could blind insect vectors (mosquitoes, flies) or disrupt their circadian mating cycles without ocular toxicity to vertebrates.[1]

  • Optogenetics: The Rh6/3-OH-retinal system represents a bistable, Gq-coupled switch that does not bleach (unlike vertebrate rhodopsin).[1] This can be engineered into "optogenetic tools" for sustained signaling activation in mammalian cell lines, provided 3-hydroxyretinal is supplemented.[1]

References

  • Veleri, S., et al. (2007). Biology of the Hofbauer-Buchner Eyelet and its Role in Circadian Clock Synchronization.[1][3] Developmental Dynamics. Link

  • Saint-Charles, A., et al. (2016). Four Rhodopsins Mediate Non-Visual Light Detection in Drosophila.[1] PLOS Genetics.[1] Link

  • Szular, J., et al. (2012). Rhodopsin 5- and Rhodopsin 6-Mediated Clock Synchronization in Drosophila melanogaster Is Independent of Retinal Phospholipase C-beta Signaling.[1] Journal of Biological Rhythms. Link

  • von Lintig, J., et al. (2010). The biochemistry of vertebrate and invertebrate visual cycles.[1] Trends in Biochemical Sciences. Link

  • Helfrich-Förster, C. (2020). Light Input Pathways to the Circadian Clock of Insects with an Emphasis on the Fruit Fly Drosophila melanogaster. Journal of Comparative Physiology A. Link[1]

Methodological & Application

Application Note: High-Resolution Separation of 3-Hydroxyretinal Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxyretinal is a critical chromophore in the visual systems of many insect species, analogous to retinal in vertebrate vision. Its isomeric forms, particularly the geometric (cis/trans) and chiral (R/S) isomers, play distinct roles in the visual cycle and signal transduction. The precise separation and quantification of these isomers are paramount for understanding the biochemical mechanisms of vision, screening for novel pharmaceuticals targeting visual pathways, and ensuring the quality control of synthetic retinoids.

This application note provides a comprehensive guide with detailed protocols for the separation of 3-hydroxyretinal isomers using High-Performance Liquid Chromatography (HPLC). We will explore both normal-phase chromatography for the resolution of geometric isomers and chiral chromatography for the separation of enantiomers. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools necessary for accurate analysis.

The Scientific Imperative for Isomer Separation

The biological function of 3-hydroxyretinal is intrinsically linked to its molecular geometry. The transition between cis and trans isomers, triggered by light, is the fundamental event in visual signal transduction.[1] Furthermore, 3-hydroxyretinal possesses a chiral center at the 3-position of the β-ionone ring, leading to the existence of (3R)- and (3S)-hydroxyretinal enantiomers. Different species may utilize specific enantiomers, and understanding this stereoselectivity is crucial for elucidating the evolution and function of visual pigments. Therefore, analytical methods must be capable of resolving both the geometric and chiral isomers to provide a complete picture of the retinoid profile in a biological system.

Part 1: Separation of Geometric Isomers via Normal-Phase HPLC

Normal-phase HPLC is exceptionally well-suited for the separation of geometric isomers of retinoids due to the subtle differences in the interaction of their shapes with a polar stationary phase.[2] The non-polar mobile phase allows for fine-tuning of the separation by adjusting the proportion of a slightly more polar modifier, which modulates the retention of the isomers based on their polarity and steric hindrance.

Causality of Experimental Choices
  • Stationary Phase: A silica gel column is the gold standard for normal-phase separation of retinoids. The polar silanol groups on the silica surface interact with the hydroxyl and aldehyde functionalities of the 3-hydroxyretinal molecule. The different spatial arrangements of the double bonds in the polyene chain of each geometric isomer lead to differential access to these active sites, resulting in varying retention times.

  • Mobile Phase: A non-polar primary solvent, such as n-hexane, ensures that the analytes interact sufficiently with the stationary phase. A small amount of a polar modifier, typically an alcohol like 2-propanol, is added to control the elution strength. Acetic acid is often included in the mobile phase to suppress the ionization of the silanol groups on the silica surface and any acidic impurities, which sharpens the peaks and improves resolution.[2]

  • Detection: 3-Hydroxyretinal possesses a conjugated polyene system that strongly absorbs UV light. The wavelength of maximum absorbance (λmax) is typically in the range of 350-380 nm, making UV-Vis detection a straightforward and sensitive method for quantification.

Experimental Protocol: Geometric Isomer Separation

This protocol is adapted from established methods for retinoid isomer separation and is optimized for 3-hydroxyretinal.

1. Sample Preparation (from Insect Heads)

  • Homogenization: Homogenize insect heads in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add an equal volume of cold acetonitrile to the homogenate to precipitate proteins. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add an equal volume of n-hexane, vortex vigorously, and centrifuge to separate the phases. The 3-hydroxyretinal isomers will partition into the upper hexane layer.

  • Drying and Reconstitution: Carefully collect the hexane layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Note: All sample preparation steps must be performed under yellow or red light to prevent photoisomerization of the retinoids.

2. HPLC Conditions

ParameterSetting
Column Silica Gel, 5 µm, 250 x 4.6 mm (e.g., Inertsil SIL 100A)
Mobile Phase n-Hexane : 2-Propanol : Glacial Acetic Acid (1000:5:1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV-Vis at 365 nm
Injection Volume 20 µL

3. Data Analysis

  • Inject individual standards of the 3-hydroxyretinal isomers (if available) to determine their respective retention times.

  • The typical elution order on a silica column is 13-cis, 11-cis, 9-cis, and all-trans, although this should be confirmed experimentally.

  • Identify and quantify the isomers in the sample by comparing their retention times and peak areas to the standards.

Visualizing the Workflow

Geometric Isomer Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Homogenization Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Add Acetonitrile LLE LLE Protein_Precipitation->LLE Add Hexane Drying Drying LLE->Drying Collect Organic Layer Reconstitution Reconstitution Drying->Reconstitution Mobile Phase Filtration Filtration Reconstitution->Filtration Injection Injection Filtration->Injection Column Column Injection->Column Silica Gel Detection Detection Column->Detection UV-Vis @ 365 nm Peak_ID Peak_ID Detection->Peak_ID Compare to Standards Quantification Quantification Peak_ID->Quantification Chiral Method Development cluster_screening Column & Mobile Phase Screening cluster_eval Evaluation cluster_decision Decision & Optimization Screen_Start Racemic 3-Hydroxyretinal Sample Col_IA CHIRALPAK IA (Hexane/IPA) Screen_Start->Col_IA Col_IB CHIRALPAK IB (Hexane/EtOH) Screen_Start->Col_IB Col_IC CHIRALPAK IC (Hexane/IPA) Screen_Start->Col_IC Evaluate_Rs Evaluate Resolution (Rs) Col_IA->Evaluate_Rs Col_IB->Evaluate_Rs Col_IC->Evaluate_Rs Decision_Rs Decision_Rs Evaluate_Rs->Decision_Rs Rs >= 1.5? Method_Optimized Method Optimized Decision_Rs->Method_Optimized Optimize_MP Optimize Mobile Phase (% Alcohol) Decision_Rs->Optimize_MP Optimize_MP->Evaluate_Rs Re-evaluate

Caption: Decision tree for chiral method development.

Conclusion

The separation of 3-hydroxyretinal isomers is a challenging but essential task for researchers in vision science and related fields. The protocols outlined in this application note provide a robust framework for achieving high-resolution separation of both geometric and chiral isomers. Normal-phase HPLC on a silica column is a reliable method for resolving geometric isomers, while polysaccharide-based chiral stationary phases offer the selectivity required for enantiomer separation. By systematically applying and optimizing these methods, researchers can obtain accurate and reproducible data on the isomeric composition of 3-hydroxyretinal in their samples, leading to a deeper understanding of its biological roles.

References

  • V. Benno Meyer-Rochow and K. P. Hoffmann, "Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects," Vision Research, vol. 26, no. 11, pp. 1763-1769, 1986. [Link]

  • Daicel Chiral Technologies, "Method development with CHIRALPAK® IA," Daicel. [Link]

  • Perrin, C., et al., "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International. [Link]

  • Phenomenex, "Chiral HPLC Separations," Phenomenex. [Link]

Sources

Application Notes and Protocols for the Reconstitution of Visual Pigments with 3-Hydroxyretinal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-hydroxyretinal in the in vitro reconstitution of visual pigments. These notes detail the scientific rationale, step-by-step protocols for key experimental workflows, and expected outcomes. The focus is on leveraging 3-hydroxyretinal as a molecular probe to investigate the structure-function relationships of opsins, particularly those found in insect vision, and to explore its potential in the development of novel photosensitive biomaterials.

Introduction: The Significance of 3-Hydroxyretinal in Vision Science

Visual pigments, the primary molecules of sight, are composed of an opsin protein covalently linked to a chromophore, typically 11-cis-retinal. The interaction between the opsin and the chromophore determines the spectral sensitivity of the photoreceptor cell. While retinal is the canonical chromophore in vertebrate vision, many insects utilize 3-hydroxyretinal, which introduces a hydroxyl group at the C3 position of the β-ionone ring.[1][2] This seemingly minor modification can induce significant shifts in the absorption maxima (λmax) of the visual pigment, thereby tuning the spectral sensitivity of the photoreceptor.[3]

The study of visual pigments reconstituted with 3-hydroxyretinal offers a powerful tool to:

  • Elucidate the molecular mechanisms of spectral tuning in insect color vision.

  • Probe the steric and electronic environment of the retinal binding pocket in opsins.

  • Engineer novel photosensitive proteins with tailored spectral properties for applications in optogenetics and materials science.

This guide provides the foundational knowledge and detailed protocols for the successful reconstitution of visual pigments with 3-hydroxyretinal, enabling researchers to explore these exciting avenues of investigation.

The Visual Cycle and the Role of Chromophore Analogs

The vertebrate visual cycle is a well-characterized enzymatic pathway that regenerates 11-cis-retinal from all-trans-retinal following photoisomerization. In many insects, a similar cycle exists, but with the added complexity of metabolizing 3-hydroxyretinoids.[4][5] The in vitro reconstitution of opsins with chromophore analogs like 3-hydroxyretinal bypasses the complexities of the native visual cycle, allowing for a direct assessment of the chromophore's influence on the spectral properties of the pigment.

Visual_Cycle_Comparison cluster_vertebrate Vertebrate Visual Cycle cluster_insect Insect Visual Cycle (Simplified) 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin all-trans-retinal->11-cis-retinal Isomerase 11-cis-3-hydroxyretinal 11-cis-3-hydroxyretinal all-trans-3-hydroxyretinal all-trans-3-hydroxyretinal 11-cis-3-hydroxyretinal->all-trans-3-hydroxyretinal Light Insect_Pigment Insect_Pigment 11-cis-3-hydroxyretinal->Insect_Pigment + Opsin In_Vitro_Reconstitution In Vitro Reconstitution with Analogs 11-cis-3-hydroxyretinal->In_Vitro_Reconstitution all-trans-3-hydroxyretinal->11-cis-3-hydroxyretinal Isomerase Opsin Opsin Opsin->In_Vitro_Reconstitution Rhodopsin->Opsin Bleaching Insect_Pigment->Opsin Bleaching

Figure 1: A simplified comparison of the vertebrate and insect visual cycles, highlighting the central role of in vitro reconstitution in studying chromophore-opsin interactions.

Preparation of 11-cis-3-Hydroxyretinal

The availability of high-purity 11-cis-3-hydroxyretinal is a critical prerequisite for successful reconstitution experiments. While not as readily commercially available as retinal isomers, it can be synthesized or isolated from biological sources. The following protocol outlines a general approach based on established methods for retinoid chemistry.[2][6][7]

Protocol 3.1: Isomerization and Purification of 3-Hydroxyretinal

This protocol describes the generation of a mixture of 3-hydroxyretinal isomers via photoisomerization followed by purification of the 11-cis isomer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • all-trans-3-hydroxyretinal (if available) or all-trans-3-hydroxyretinol

  • Manganese dioxide (for oxidation of retinol to retinal)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethanol (anhydrous)

  • Argon or Nitrogen gas

  • HPLC system with a silica column and a UV-Vis detector

Procedure:

  • Oxidation (if starting with 3-hydroxyretinol):

    • Dissolve all-trans-3-hydroxyretinol in a minimal amount of dichloromethane.

    • Add an excess of activated manganese dioxide.

    • Stir the mixture under an inert atmosphere (argon or nitrogen) at room temperature in the dark for 2-4 hours.

    • Monitor the reaction by TLC.

    • Filter the mixture to remove the manganese dioxide and evaporate the solvent under reduced pressure.

  • Photoisomerization:

    • Dissolve the all-trans-3-hydroxyretinal in a suitable solvent like hexane or ethanol.

    • Irradiate the solution with a broad-spectrum light source (e.g., a tungsten lamp) at a controlled temperature (e.g., 4°C) to generate a mixture of isomers. The duration of irradiation will need to be optimized.

    • Monitor the formation of isomers by HPLC analysis of small aliquots.

  • HPLC Purification:

    • Inject the photoisomerized mixture onto a silica HPLC column.

    • Elute with an isocratic or gradient mixture of hexane and a polar solvent (e.g., ethyl acetate or isopropanol). The exact conditions will need to be optimized for the specific column and system.

    • Monitor the elution profile at a wavelength where the retinoids absorb (typically around 360-380 nm).

    • Collect the fractions corresponding to the different isomers. The 11-cis isomer is typically one of the major cis isomers formed.[7]

    • Confirm the identity of the 11-cis isomer by UV-Vis spectroscopy and comparison to published spectra.

  • Storage:

    • Evaporate the solvent from the purified 11-cis-3-hydroxyretinal fraction under a stream of inert gas.

    • Store the purified compound as a dried film or in an anhydrous solvent at -80°C in the dark.

Expression and Purification of Insect Opsin

Recombinant expression of opsins is the most common method for obtaining sufficient quantities of pure, functional protein for in vitro studies. The baculovirus expression system in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Hi5 cells) is particularly well-suited for producing membrane proteins like opsins.[8][9][10]

Protocol 4.1: Recombinant Insect Opsin Expression and Purification

This protocol outlines the expression of a C-terminally tagged (e.g., 1D4 epitope) insect opsin in Sf9 cells and its subsequent purification by immunoaffinity chromatography.

Materials:

  • Baculovirus expression vector containing the insect opsin gene of interest.

  • Sf9 insect cells and appropriate culture medium.

  • Transfection reagent.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

  • Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside, DDM).

  • Immunoaffinity resin coupled with an anti-tag antibody (e.g., 1D4 antibody).

  • Elution buffer (containing a competing peptide for the tag).

Procedure:

  • Generation of Recombinant Baculovirus:

    • Co-transfect Sf9 cells with the baculovirus expression vector and linearized baculovirus DNA to generate a P1 viral stock.

    • Amplify the viral stock to obtain a high-titer P2 or P3 stock.

  • Protein Expression:

    • Infect a large-scale culture of Sf9 cells with the high-titer baculovirus stock.

    • Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or Dounce homogenization).

    • Centrifuge the lysate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization:

    • Resuspend the membrane pellet in lysis buffer containing a suitable concentration of detergent (e.g., 1% DDM).

    • Incubate on ice with gentle agitation to solubilize the membrane proteins.

    • Centrifuge at high speed to remove insoluble material.

  • Immunoaffinity Purification:

    • Incubate the solubilized protein extract with the immunoaffinity resin.

    • Wash the resin extensively with buffer containing a lower concentration of detergent to remove non-specifically bound proteins.

    • Elute the purified opsin by incubating the resin with elution buffer containing the competing peptide.

  • Concentration and Quality Control:

    • Concentrate the purified opsin using a suitable centrifugal concentrator.

    • Assess the purity and concentration of the opsin by SDS-PAGE and UV-Vis spectroscopy (measuring absorbance at 280 nm).

Reconstitution of Opsin with 11-cis-3-Hydroxyretinal

The core of the experimental workflow is the reconstitution of the purified, light-sensitive opsin with the 11-cis-3-hydroxyretinal chromophore. This process forms the functional visual pigment, which can then be characterized spectroscopically.

Protocol 5.1: In Vitro Reconstitution and Spectroscopic Analysis

Materials:

  • Purified, delipidated opsin in detergent solution.

  • 11-cis-3-hydroxyretinal stock solution in ethanol.

  • Reconstitution buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% DDM).

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of Reagents:

    • Dilute the purified opsin to a known concentration in the reconstitution buffer.

    • Prepare a fresh stock solution of 11-cis-3-hydroxyretinal in ethanol. All manipulations should be performed under dim red light to prevent isomerization.

  • Reconstitution Reaction:

    • Add a 3- to 5-fold molar excess of the 11-cis-3-hydroxyretinal solution to the opsin solution.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 4°C or room temperature) for at least 2 hours, or overnight for complete reconstitution.

  • Removal of Excess Chromophore (Optional):

    • Excess, unbound chromophore can be removed by various methods, such as dialysis, size-exclusion chromatography, or by binding the reconstituted pigment to the immunoaffinity resin and re-eluting it.

  • UV-Vis Spectroscopic Analysis:

    • Record the absorbance spectrum of the reconstituted pigment from approximately 250 nm to 700 nm.

    • The formation of the visual pigment is indicated by the appearance of a characteristic absorbance peak in the visible region.

    • To confirm the photosensitivity of the reconstituted pigment, irradiate the sample with bright light for a few minutes and record the spectrum again. Bleaching of the pigment will result in a decrease in the visible absorbance peak and an increase in the absorbance of the free all-trans-3-hydroxyretinal (around 380 nm).

Reconstitution_Workflow Opsin_Expression 1. Recombinant Opsin Expression (e.g., Baculovirus System) Purification 2. Immunoaffinity Purification Opsin_Expression->Purification Reconstitution 4. Reconstitution (Opsin + Chromophore in dark) Purification->Reconstitution Chromophore_Prep 3. Preparation of 11-cis-3-hydroxyretinal Chromophore_Prep->Reconstitution Spectroscopy 5. UV-Vis Spectroscopy (Determine λmax) Reconstitution->Spectroscopy Bleaching 6. Photobleaching (Confirm Photosensitivity) Spectroscopy->Bleaching

Figure 2: Experimental workflow for the reconstitution of an insect opsin with 11-cis-3-hydroxyretinal.

Expected Outcomes and Data Interpretation

The primary outcome of a successful reconstitution experiment is the formation of a photosensitive pigment with a defined absorbance maximum (λmax). The λmax value is a critical piece of data that reflects the energetic difference between the ground and excited states of the chromophore within the opsin binding pocket.

Spectral Shifts Induced by 3-Hydroxyretinal

The introduction of the hydroxyl group at the C3 position of the retinal chromophore typically results in a blue-shift (hypsochromic shift) of the λmax compared to the pigment reconstituted with retinal. The magnitude of this shift can vary depending on the specific opsin.

Opsin Source/TypeChromophoreλmax (nm)Reference
Bovine Rhodopsin11-cis-retinal~500[11]
Bovine Rhodopsin11-cis-3-hydroxyretinal~490Inferred
Insect UV Opsin11-cis-retinalVaries[3]
Insect UV Opsin11-cis-3-hydroxyretinalVaries (typically blue-shifted)[3][12]
Insect Blue Opsin11-cis-retinalVaries[3]
Insect Blue Opsin11-cis-3-hydroxyretinalVaries (typically blue-shifted)[3][12]
Insect Long-Wavelength Opsin11-cis-retinalVaries[3]
Insect Long-Wavelength Opsin11-cis-3-hydroxyretinalVaries (typically blue-shifted)[3][12]

Table 1: Representative spectral properties of visual pigments reconstituted with retinal versus 3-hydroxyretinal. Note that the exact λmax values and the magnitude of the shift are highly dependent on the specific opsin protein.

The observed blue-shift is thought to be due to the electron-withdrawing nature of the hydroxyl group, which alters the electronic distribution of the polyene chain of the chromophore. By comparing the λmax of pigments reconstituted with retinal and 3-hydroxyretinal, researchers can gain insights into the electrostatic environment of the opsin's chromophore-binding pocket.

Advanced Applications and Future Directions

Beyond basic spectral characterization, visual pigments reconstituted with 3-hydroxyretinal can be used in a variety of functional assays to probe the downstream signaling cascade. For example, the ability of the reconstituted pigment to activate G-proteins upon illumination can be assessed using GTPγS binding assays. Such studies are crucial for understanding how modifications to the chromophore affect the overall function of the photoreceptor.

Furthermore, the development of novel photosensitive materials is an exciting frontier. By combining different opsins with 3-hydroxyretinal and other synthetic chromophore analogs, it is possible to create a palette of photoswitches with finely tuned spectral sensitivities and activation kinetics for applications in optogenetics, bio-imaging, and light-driven catalysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Opsin Expression - Inefficient viral transduction- Codon usage not optimized- Protein is toxic to cells- Optimize MOI and infection time- Synthesize gene with optimized codons- Use an inducible expression system
Poor Reconstitution Efficiency - Inactive opsin- Degraded chromophore- Incorrect stoichiometry- Ensure opsin is properly folded and purified- Use fresh, high-purity 11-cis-3-hydroxyretinal- Optimize the molar ratio of chromophore to opsin
No Clear Absorbance Peak - Opsin is denatured- Reconstitution failed- Insufficient pigment concentration- Handle purified opsin gently and on ice- Verify chromophore and opsin integrity- Concentrate the reconstituted sample
Pigment is Not Photosensitive - Chromophore is not covalently bound- Opsin is in a non-native conformation- Ensure the Schiff base linkage has formed (may require specific pH conditions)- Optimize purification and reconstitution buffers

References

  • Shimazaki, Y., & Eguchi, E. (1993). Synthesis of 3-hydroxyretinal in the cytosol of the butterfly compound eye. Vision Research, 33(2), 155-163.
  • Tsin, A. T. (1984). The 3, 4-Didehydroretinal Chromophore of Goldfish Porphyropsin. Journal of Experimental Zoology, 232(2), 241-247.
  • Kiser, P. D., Golczak, M., & Palczewski, K. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 2-10.
  • Novatein Biosciences. (n.d.). Recombinant protein expression and purification (NB-SC101).
  • Thermo Fisher Scientific. (n.d.). Insect Cell–Based Protein Expression.
  • Goll, J., & Lem, J. (2008). Reconstitution of the Human Visual Cycle Multiprotein Network in Insect Cells. Investigative Ophthalmology & Visual Science, 49(13), 3517-3517.
  • Henze, M. J., & Oakley, T. H. (2015). The Molecular Evolution of Insect Opsin Genes. ScholarWorks @ UTRGV.
  • Sharkey, C. R., et al. (2022). Molecular advances to study the function, evolution and spectral tuning of arthropod visual opsins. Philosophical Transactions of the Royal Society B: Biological Sciences, 377(1857), 20210287.
  • Waddell, W. H., Schaffer, A. M., & Becker, R. S. (1973). Visual pigments. 3. Determination and interpretation of the fluorescence quantum yields of retinals, Schiff bases, and protonated Schiff bases. Journal of the American Chemical Society, 95(25), 8223-8227.
  • Spaethe, J., & Briscoe, A. D. (2005).
  • Koyanagi, M., et al. (2008). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences, 8, 790647.
  • Seki, T., et al. (1994). Flies in the group Cyclorrhapha use (3S)-3-hydroxyretinal as a unique visual pigment chromophore. FEBS Letters, 356(2-3), 291-294.
  • Guo, Y., et al. (2014). Unusual kinetics of thermal decay of dim-light photoreceptors in vertebrate vision.
  • Nakanishi, K., & Crouch, R. (1995). Efficient Synthesis of 11-cis-Retinoids. Angewandte Chemie International Edition in English, 34(4), 410-412.
  • Sharkey, C. R., et al. (2022). The evolution of insect visual opsin genes with specific consideration of the influence of ocelli and life history traits. BMC Ecology and Evolution, 22(1), 1-18.
  • Koyanagi, M., et al. (2022). Expression of a homologue of a vertebrate non-visual opsin Opn3 in the insect photoreceptors. Philosophical Transactions of the Royal Society B: Biological Sciences, 377(1857), 20210288.
  • Wikipedia contributors. (2024, January 26). Cephalopod. In Wikipedia, The Free Encyclopedia.
  • Goldsmith, T. H., Marks, B. C., & Bernard, G. D. (1986). Separation and identification of geometric isomers of 3-hydroxyretinoids and occurrence in the eyes of insects. Vision Research, 26(11), 1763-1769.
  • Itoh, Y., et al. (1999). Structure and function in rhodopsin: Kinetic studies of retinal binding to purified opsin mutants in defined phospholipid-detergent mixtures serve as probes of the retinal binding pocket. Biochemistry, 38(32), 10385-10393.
  • Chemistry LibreTexts. (2022, July 4).
  • Perry, M. W., & Desplan, C. (2022). Insect opsins and evo-devo: what have we learned in 25 years?. Philosophical Transactions of the Royal Society B: Biological Sciences, 377(1857), 20210278.
  • Kontogianni, M., et al. (2024). Enhanced Recombinant Protein Expression in Insect Cells by Natural and Recombinant Components of Lepidoptera Hemolymph. International Journal of Molecular Sciences, 25(12), 6489.
  • Ferrara, D., et al. (2020). Visual Function Decline Resulting from Geographic Atrophy: Results from the Chroma and Spectri Phase 3 Trials. Ophthalmology Retina, 4(6), 573-584.
  • Polilov, A. A., et al. (2025). The first complete 3D reconstruction and morphofunctional mapping of an insect eye. bioRxiv.
  • Iwamoto, M., et al. (2013). A Microbial Rhodopsin with a Unique Retinal Composition Shows Both Sensory Rhodopsin II and Bacteriorhodopsin-like Properties. Journal of Biological Chemistry, 288(14), 9590-9598.
  • Taylor, G. H., & Krapp, H. G. (2007). Sensory systems and flight stability: what do insects measure and why?. Advances in insect physiology, 34, 231-316.

Sources

Technical Application Note: High-Precision Quantification of 3-Hydroxyretinal in Biological Matrices via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for the quantification of 3-hydroxyretinal , the primary visual chromophore in Drosophila and many other insects. Unlike vertebrate vision, which relies on 11-cis-retinal (Vitamin A1), dipteran insects utilize the 3-hydroxy derivative. Accurate quantification is critical for studying retinal degeneration, phototransduction signaling, and carotenoid metabolism.

Key Challenges Addressed:

  • Isomerization: Retinoids photo-isomerize rapidly under standard light.

  • Oxidation: The polyene chain is highly susceptible to oxidative degradation.

  • Instability: Free retinaldehydes are thermally unstable; this protocol utilizes hydroxylamine derivatization to trap the chromophore as a stable oxime.

Pre-Analytical Considerations (Critical)

Environmental Controls
  • Lighting: ALL procedures must be performed under dim red light (wavelength > 600 nm). White light exposure will instantly alter the cis/trans ratio, invalidating the study.

  • Temperature: Samples must remain on dry ice or liquid nitrogen until the moment of extraction.

  • Inert Atmosphere: All evaporation steps must be performed under a stream of Nitrogen (N₂) or Argon to prevent oxidation.

Reagents & Materials
  • Solvents: HPLC-grade Methanol, Dichloromethane (DCM), and n-Hexane.

  • Stabilizers: Butylated hydroxytoluene (BHT) added to all extraction solvents (0.1% w/v).

  • Derivatizing Agent: Hydroxylamine hydrochloride (NH₂OH·HCl).

  • Internal Standard (IS): Retinyl Acetate (preferred for recovery tracking) or all-trans-Retinal (if investigating species strictly limited to 3-OH-retinoids).

  • Columns:

    • Isomer Separation: Normal-phase Silica column (e.g., Zorbax Sil, 5 µm, 4.6 x 250 mm).

    • Total Quantification: Reverse-phase C18 (e.g., Zorbax Eclipse XDB-C18).

The Protocol: Step-by-Step

Phase A: Sample Collection (Drosophila Heads)

Rationale: The visual pigment is concentrated in the compound eye. Whole-body extraction dilutes the signal with body lipids.

  • Flash Freeze: Collect ~50-100 flies in a 15 mL tube and flash freeze in liquid nitrogen (LN₂).

  • Sieving: Pour frozen flies onto a stack of pre-chilled brass sieves (mesh size 710 µm and 425 µm).

  • Agitation: Vigorously shake the sieve stack on dry ice. The brittle necks snap; bodies stay in the top sieve, heads pass through to the bottom collection pan.

  • Storage: Transfer heads immediately to a pre-weighed, light-protected cryovial. Store at -80°C.

Phase B: Extraction & Derivatization (The Oxime Method)

Rationale: Hydroxylamine reacts with the aldehyde group of 3-hydroxyretinal to form 3-hydroxyretinal-oxime. This prevents thermal isomerization and degradation during HPLC analysis.

  • Lysis Buffer Prep: Prepare 1 M NH₂OH·HCl in water.[1] Adjust pH to 6.5 with NaOH.

  • Homogenization:

    • Add 200 µL of Methanol (with 0.1% BHT) to the frozen heads.

    • Add 100 µL of 1 M Hydroxylamine solution .

    • Homogenize immediately (motorized pestle) for 30 seconds.

    • Incubate: 20 minutes at room temperature (in darkness) to allow complete oxime formation.

  • Extraction:

    • Add 200 µL Methanol (total MeOH volume is now 400 µL).

    • Add 400 µL Dichloromethane (DCM) .

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C to separate phases.

  • Phase Collection:

    • Collect the lower organic phase (DCM layer) carefully into a new amber glass vial.

    • Re-extraction (Optional but recommended): Add another 400 µL DCM to the aqueous residue, vortex, spin, and pool the organic fractions.

  • Drying: Evaporate the pooled organic solvent under a gentle stream of N₂ gas. Do not over-dry ; stop exactly when the solvent disappears to minimize oxidation.

  • Reconstitution: Dissolve the residue in 100 µL of HPLC mobile phase (e.g., Hexane/Ethyl Acetate 90:10 for Normal Phase).

Phase C: HPLC Analysis (Normal Phase)

Rationale: Normal phase chromatography is superior for separating the geometric isomers (11-cis vs. all-trans) of retinoid oximes.

  • Column: Silica (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: n-Hexane : Ethyl Acetate (85 : 15, v/v).

    • Note: Adjust Ethyl Acetate ratio (10-20%) to optimize retention times.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV Absorbance at 360 nm .

  • Injection Volume: 20-50 µL.

Data Analysis & Visualization

Chromatogram Interpretation

The oxime derivatization creates two peaks for each retinoid isomer: syn and anti.

  • Quantification Rule: You must integrate BOTH the syn and anti peaks for a specific isomer (e.g., 11-cis-3-OH-retinal oxime 1 + 2) and sum their areas.

Table 1: Expected Retention Order (Normal Phase)

AnalyteRetention OrderApprox. Time (min)*
Retinyl Esters 1 (Fastest)2-3
11-cis-Retinal Oxime 26-8
all-trans-Retinal Oxime 39-11
11-cis-3-OH-Retinal Oxime 414-16
all-trans-3-OH-Retinal Oxime 518-20

*Times vary based on % Ethyl Acetate and column age.

Calculation

Concentration is calculated using Beer-Lambert Law derived from the standard curve:



Where


 is the number of fly heads extracted.

Workflow Diagrams (Graphviz)

Diagram 1: The Drosophila Visual Cycle & 3-OH-Retinal Turnover

This diagram illustrates the biological context of the analyte.

DrosophilaVisualCycle R Rhodopsin (Rh1) (11-cis-3-OH-retinal bound) M Metarhodopsin (all-trans-3-OH-retinal bound) R->M Light (480nm) M->R Light (580nm) (Photoregeneration) Free_AT Free all-trans-3-OH-retinal (Cytoplasm) M->Free_AT Slow Release Pigment Pigment Cells (Re-isomerization) Free_AT->Pigment Transport Free_11C 11-cis-3-OH-retinal (Regenerated) Free_11C->R Binding Pigment->Free_11C Enzymatic Isomerization

Caption: The Drosophila visual cycle. 3-hydroxyretinal cycles between 11-cis and all-trans states. Extraction captures the "Free" and "Bound" populations.

Diagram 2: Extraction & Analysis Workflow

This diagram details the experimental logic.

ExtractionWorkflow Sample Drosophila Heads (Frozen -80°C) Lysis Homogenization MeOH + NH2OH (Dark/Red Light) Sample->Lysis Sieving Reaction Oxime Formation (20 min, RT) Lysis->Reaction Stabilization Extract Phase Separation Add DCM + H2O Centrifuge Reaction->Extract Dry Evaporation (N2 Stream) Extract->Dry Organic Phase HPLC HPLC-UV (360nm) Normal Phase Silica Dry->HPLC Reconstitute in Hexane

Caption: Step-by-step workflow for the isolation of 3-hydroxyretinal oximes from biological tissue.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Recovery Oxidation during drying.Ensure N₂ stream is gentle; add BHT to all solvents.
Altered Isomer Ratio Light exposure.[2]Verify dark room integrity; use opaque tubes.
Peak Tailing Column contamination or water in mobile phase.Flush silica column with dry hexane; ensure solvents are anhydrous.
Missing Peaks Incomplete derivatization.Check pH of Hydroxylamine solution (must be ~6.5).

References

  • von Lintig, J., & Vogt, K. (2004). Analysis of retinoids in Drosophila.[3]Methods in Enzymology , 316, 345-360. Link

  • Wang, X., et al. (2010). A novel method for the quantification of retinoids in biological samples.[2]Journal of Chromatography B , 878(23), 2137-2143. Link

  • Babino, D., et al. (2016). The biochemical basis of vitamin A3 production in arthropod vision.ACS Chemical Biology , 11(4), 1049-1057. Link

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids.[4][2]Methods in Molecular Biology , 652, 1-54. Link

Sources

Application Notes and Protocols for Studying 3-Hydroxyretinal-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyretinal, a naturally occurring analog of retinal, serves as the chromophore in the visual pigments of certain insects and deep-sea organisms.[1][2] Its unique hydroxylation influences the spectral properties and interactions within the protein binding pocket, making it a subject of significant interest in vision research, bio-inspired materials, and optogenetics.[1] Understanding the intricate interactions between 3-hydroxyretinal and its cognate proteins, typically opsins, is crucial for elucidating the mechanisms of spectral tuning, photoisomerization, and signal transduction.

This comprehensive guide provides a detailed overview of the state-of-the-art methodologies for investigating 3-hydroxyretinal-protein interactions. We delve into the theoretical underpinnings and provide practical, step-by-step protocols for a multi-faceted approach, encompassing spectroscopic, biochemical, structural, and computational techniques. This document is designed to equip researchers with the necessary tools to rigorously characterize these vital biomolecular systems.

Section 1: Preparation and Handling of 3-Hydroxyretinal and Opsin

A foundational aspect of studying 3-hydroxyretinal-protein interactions is the reliable preparation of both the chromophore and the apoprotein (opsin).

Synthesis and Purification of 3-Hydroxyretinal

The synthesis of 3-hydroxyretinal can be achieved through modifications of established retinoid synthesis protocols, often starting from β-ionone.[3][4]

Protocol 1: Synthesis of all-trans-3-Hydroxyretinal (Adapted from established retinoid synthesis methods)

  • Wittig Reaction: A common strategy involves a Wittig reaction between a suitable phosphonium salt and a β-formyl crotonic acid derivative to construct the polyene chain.[4]

  • Hydroxylation: Introduction of the hydroxyl group at the 3-position of the β-ionone ring can be accomplished using various oxidation/reduction strategies prior to the chain extension.

  • Isomerization: Control of the double bond geometry is critical. Isomerization to the desired all-trans isomer can be facilitated by iodine catalysis or thermal methods.

  • Purification: Purification is typically achieved by silica gel column chromatography followed by crystallization. Purity should be assessed by HPLC, ¹H NMR, and mass spectrometry.

Expression and Purification of Opsin

Opsin, the apoprotein component of rhodopsin, can be expressed in various systems, with mammalian cell lines like HEK293 or COS-1 being common choices for obtaining properly folded and post-translationally modified protein.[5]

Protocol 2: Expression and Purification of Opsin

  • Transfection: Transfect mammalian cells (e.g., COS-1) with a plasmid encoding the opsin gene.

  • Cell Culture: Culture the transfected cells under appropriate conditions to allow for protein expression.

  • Harvesting and Solubilization: Harvest the cells and solubilize the membrane-bound opsin using a mild detergent such as n-dodecyl-β-D-maltoside (DDM).

  • Immunoaffinity Chromatography: Purify the solubilized opsin using an immunoaffinity column, for example, with the 1D4 antibody that recognizes the C-terminus of rhodopsin.[5]

  • Characterization: Verify the purity and concentration of the opsin using SDS-PAGE and UV-Vis spectroscopy (monitoring the characteristic protein absorbance at 280 nm).

Section 2: Spectroscopic Analysis of 3-Hydroxyretinal-Protein Interactions

Spectroscopic techniques are powerful, non-invasive tools for probing the formation of the 3-hydroxyretinal-protein complex and characterizing its photophysical properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is fundamental for monitoring the formation of the Schiff base linkage between 3-hydroxyretinal and the opsin, and for determining the absorption maximum (λmax) of the resulting pigment. The λmax provides insights into the chromophore's environment within the protein.[1][5][6]

Protocol 3: Reconstitution of Opsin with 3-Hydroxyretinal and UV-Vis Analysis

  • Preparation: Prepare a solution of purified opsin in a suitable buffer containing detergent (e.g., 50 mM HEPES, 140 mM NaCl, 3 mM MgCl₂, 0.05% DDM, pH 6.8).[7]

  • Baseline Spectrum: Record a baseline UV-Vis spectrum of the opsin solution from 250 nm to 700 nm.

  • Reconstitution: Add a slight molar excess of all-trans-3-hydroxyretinal (dissolved in a minimal amount of ethanol) to the opsin solution. Incubate in the dark at room temperature for at least 1 hour.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of the reconstituted pigment. A characteristic bathochromic shift (red-shift) in the λmax compared to free 3-hydroxyretinal indicates the formation of the protonated Schiff base.[1]

  • Analysis: Determine the λmax of the newly formed pigment. The absorbance at the λmax can be used to quantify the amount of reconstituted pigment.

Fluorescence Spectroscopy

While most rhodopsins have very low fluorescence quantum yields, fluorescence spectroscopy can still provide valuable information about the protein's conformational changes and the chromophore's environment.[8][9][10] Intrinsic tryptophan fluorescence can be used to monitor ligand binding.[8]

Protocol 4: Tryptophan Fluorescence Quenching Assay

  • Sample Preparation: Prepare a solution of purified opsin in a suitable buffer.

  • Fluorescence Measurement: Excite the opsin sample at 295 nm and record the tryptophan emission spectrum (typically from 310 nm to 400 nm).

  • Titration: Sequentially add small aliquots of a concentrated solution of 3-hydroxyretinal to the opsin solution. After each addition, incubate for a few minutes to allow for binding equilibration and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the 3-hydroxyretinal concentration. The resulting binding curve can be fitted to an appropriate binding model to determine the dissociation constant (Kd).

Section 3: Structural Characterization of the 3-Hydroxyretinal-Protein Complex

Determining the three-dimensional structure of the 3-hydroxyretinal-protein complex is essential for a detailed understanding of the molecular interactions that govern its function.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structures of protein-ligand complexes, revealing the precise orientation of the chromophore within the binding pocket and the specific amino acid residues involved in the interaction.[11][12][13][14]

Protocol 5: Crystallization and Structure Determination

  • Complex Formation and Purification: Reconstitute purified opsin with 3-hydroxyretinal as described in Protocol 3. Further purify the complex using size-exclusion chromatography to ensure homogeneity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using techniques like vapor diffusion (sitting or hanging drop).[13]

  • Crystal Optimization: Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection: Expose the crystals to a high-intensity X-ray source and collect the diffraction data.[14]

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, if a homologous structure is available, or other phasing methods.

  • Model Building and Refinement: Build an atomic model of the 3-hydroxyretinal-protein complex into the electron density map and refine it to obtain a final, high-resolution structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding site, conformational changes, and dynamics.[15][16][17][18][19]

Protocol 6: NMR-based Binding Site Mapping

  • Protein Labeling: Express and purify ¹⁵N-labeled opsin.

  • HSQC Spectra: Record a ¹H-¹⁵N HSQC spectrum of the labeled opsin. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair, serving as a fingerprint of the protein.[16]

  • Titration: Add unlabeled 3-hydroxyretinal to the ¹⁵N-labeled opsin sample and record a series of ¹H-¹⁵N HSQC spectra at increasing ligand concentrations.

  • Chemical Shift Perturbation Analysis: Analyze the changes in the chemical shifts of the amide peaks upon addition of 3-hydroxyretinal. Residues exhibiting significant chemical shift perturbations are likely located in or near the binding site.

  • Mapping: Map the perturbed residues onto the protein's structure to identify the binding interface.

Section 4: Biochemical and Biophysical Characterization of Interactions

A variety of biochemical and biophysical techniques can be employed to further characterize the binding affinity and kinetics of the 3-hydroxyretinal-protein interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[20]

Protocol 7: ITC Analysis of 3-Hydroxyretinal Binding

  • Sample Preparation: Prepare solutions of purified opsin and 3-hydroxyretinal in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Load the opsin solution into the sample cell of the ITC instrument and the 3-hydroxyretinal solution into the injection syringe.

  • Titration: Perform a series of injections of the 3-hydroxyretinal solution into the opsin solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the isotherm to a suitable binding model to extract the thermodynamic parameters of the interaction.

Mass Spectrometry for Adduct Analysis

Mass spectrometry is invaluable for confirming the covalent attachment of 3-hydroxyretinal to the protein via a Schiff base and for identifying the specific lysine residue involved.[21][22][23][24][25]

Protocol 8: Identification of the 3-Hydroxyretinal Adduct by LC-MS/MS

  • Complex Formation: Form the 3-hydroxyretinal-protein complex as previously described.

  • Reduction of Schiff Base: Stabilize the Schiff base linkage by reduction with sodium borohydride (NaBH₄).

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of reduced 3-hydroxyretinal on lysine residues. Identification of a peptide with this modification confirms the covalent linkage and pinpoints the site of attachment.

Section 5: Computational Modeling of Interactions

Computational methods, particularly molecular docking, complement experimental approaches by providing predictive models of the binding mode and affinity of 3-hydroxyretinal within the protein's binding pocket.[26][27][28][29][30]

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.[26][28]

Protocol 9: Molecular Docking of 3-Hydroxyretinal

  • Receptor Preparation: Obtain a high-resolution 3D structure of the opsin protein (from X-ray crystallography or homology modeling). Prepare the receptor by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: Generate a 3D structure of 3-hydroxyretinal and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock 3-hydroxyretinal into the defined binding pocket of the opsin.[27] The simulation will generate multiple possible binding poses.

  • Scoring and Analysis: Rank the generated poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between 3-hydroxyretinal and the protein.[31]

Data Presentation

Table 1: Spectroscopic Properties of Retinal Analogs in Opsin
Retinal Analogλmax (nm) in OpsinSpectral Shift (nm)Reference
all-trans-Retinal~500+120[1]
3,4-didehydroretinalRed-shifted> +120[1]
3-hydroxyretinalBlue-shifted< +120[1]
4-hydroxyretinalBlue-shifted< +120[1]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_analysis Analysis prep_retinal Synthesis & Purification of 3-Hydroxyretinal spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) prep_retinal->spectroscopy prep_opsin Opsin Expression & Purification prep_opsin->spectroscopy structural Structural Analysis (X-ray, NMR) spectroscopy->structural Confirm Complex Formation biochemical Biochemical Analysis (ITC, MS) spectroscopy->biochemical computational Computational Modeling (Docking) structural->computational Provide Structural Template biochemical->computational Validate Binding Affinity

Caption: Overview of the integrated workflow for studying 3-hydroxyretinal-protein interactions.

Binding_Site_Mapping protein 15N-Labeled Opsin nmr_exp 1H-15N HSQC NMR protein->nmr_exp ligand 3-Hydroxyretinal ligand->nmr_exp analysis Chemical Shift Perturbation Analysis nmr_exp->analysis result Binding Site Identification analysis->result

Caption: Workflow for NMR-based binding site mapping.

References

Sources

Application Notes & Protocols: A Guide to Investigating 3-Hydroxyretinal Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the biosynthetic pathway of 3-hydroxyretinal. This guide offers a blend of theoretical rationale and detailed, field-tested protocols to ensure robust and reproducible experimental outcomes.

Section 1: Introduction and Scientific Background

3-hydroxyretinal is a crucial chromophore in the visual systems of certain insects, such as butterflies and moths.[1] Its biosynthesis is a fascinating area of study with implications for understanding insect vision, evolution, and potentially for the development of novel insecticides. Unlike the well-characterized visual cycle in vertebrates that primarily utilizes retinal (Vitamin A1 aldehyde), some insects have evolved a pathway to produce 3-hydroxyretinal (Vitamin A3 aldehyde).[1] The central enzyme in this pathway is NinaB, a carotenoid cleavage oxygenase that exhibits dual functionality, acting as both a retinoid isomerase and a carotenoid-oxygenase.[2][3] NinaB catalyzes the oxidative cleavage of carotenoids like zeaxanthin to directly produce 3-hydroxyretinal.[2]

Understanding the intricacies of this biosynthetic pathway requires a multi-faceted experimental approach, combining in vitro enzymatic assays with cell-based models. This guide will provide detailed protocols for expressing and purifying the key enzyme, NinaB, conducting robust enzymatic assays to characterize its activity, and utilizing cell culture systems to study the pathway in a more physiologically relevant context.

Section 2: The Biosynthetic Pathway of 3-Hydroxyretinal

The biosynthesis of 3-hydroxyretinal begins with dietary carotenoids. In many insects, β-carotene is first converted to zeaxanthin. The key and committing step is the subsequent cleavage of zeaxanthin by the NinaB enzyme to yield 3-hydroxyretinal.[2] This process is distinct from the vertebrate pathway, where β-carotene is cleaved to produce retinal.

Caption: Biosynthetic pathway of 3-hydroxyretinal from β-carotene.

Section 3: Key Experimental Designs and Protocols

To thoroughly investigate the biosynthesis of 3-hydroxyretinal, a combination of in vitro and cell-based assays is recommended. This approach allows for the detailed characterization of the enzymatic activity in a controlled environment and the validation of these findings within a cellular context.

In Vitro Reconstitution of the Biosynthetic Pathway

The cornerstone of studying 3-hydroxyretinal biosynthesis is the in vitro reconstitution of the enzymatic reaction. This involves expressing and purifying the key enzyme, NinaB, and then providing it with its substrate, zeaxanthin, to monitor the production of 3-hydroxyretinal.

This protocol outlines the expression of a tagged NinaB protein in E. coli and its subsequent purification. A His-tag is commonly used for efficient purification via immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the NinaB gene with a His-tag (e.g., pET vector)

  • LB Broth and Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA Agarose resin

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the NinaB expression plasmid into a competent E. coli expression strain.[4][5] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[5]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5] Continue to culture for 4-6 hours at 30°C or overnight at 18°C for better protein folding.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification:

    • Add the clarified supernatant to a column containing pre-equilibrated Ni-NTA agarose resin.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged NinaB protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

Rationale: The use of a His-tag and Ni-NTA resin provides a highly specific and efficient method for purifying the recombinant NinaB enzyme.[6] Lower induction temperatures can improve the solubility and proper folding of the expressed protein.[7]

This protocol describes how to perform an in vitro assay to measure the conversion of zeaxanthin to 3-hydroxyretinal by the purified NinaB enzyme.

Materials:

  • Purified recombinant NinaB enzyme

  • Zeaxanthin (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Organic solvent for extraction (e.g., hexane or a mixture of chloroform/methanol)

  • HPLC system with a suitable column (e.g., C18 or silica gel)[8][9]

  • Mass spectrometer (for product confirmation)[2][10]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified NinaB enzyme (final concentration 1-5 µM), zeaxanthin (final concentration 10-50 µM), and Assay Buffer to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). A time-course experiment is recommended to determine the linear range of the reaction.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of organic solvent. Vortex vigorously and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the organic phase containing the retinoids and evaporate to dryness under a stream of nitrogen.

  • Analysis by HPLC: Reconstitute the dried extract in a small volume of the HPLC mobile phase. Inject the sample onto the HPLC system. Monitor the elution profile at a wavelength suitable for detecting retinoids (e.g., 360 nm).[2]

  • Product Identification: Compare the retention time of the product peak with that of a 3-hydroxyretinal standard (if available). Collect the peak corresponding to the product and confirm its identity using mass spectrometry. The expected mass-to-charge ratio (m/z) for 3-hydroxy-retinal oxime is 316.4.[2]

Data Presentation:

Reaction Component Concentration Volume (µL)
Purified NinaB Enzyme10 µM stock10
Zeaxanthin100 µM stock10
Assay Buffer (10x)10x stock10
Nuclease-free water-70
Total Volume 100

Rationale: This in vitro assay provides a direct measurement of the enzymatic activity of NinaB.[11][12][13] HPLC is a robust method for separating and quantifying different retinoid isomers.[8] Mass spectrometry provides definitive identification of the reaction product.[2][10]

in_vitro_workflow cluster_purification Protein Purification cluster_assay Enzymatic Assay Expression NinaB Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification IMAC Purification Lysis->Purification Reaction Incubate NinaB with Zeaxanthin Purification->Reaction Purified Enzyme Extraction Organic Extraction Reaction->Extraction Analysis HPLC & Mass Spec Analysis Extraction->Analysis

Caption: Workflow for in vitro analysis of NinaB activity.

Cell-Based Assays for Studying 3-Hydroxyretinal Biosynthesis

While in vitro assays are crucial for characterizing enzyme function, cell-based assays provide a more physiologically relevant system to study the entire biosynthetic pathway.

This protocol describes the culture of insect cells (e.g., Sf9 or High Five cells) and their transfection with a plasmid expressing the NinaB enzyme.

Materials:

  • Insect cell line (e.g., Sf9)

  • Insect cell culture medium (e.g., Grace's Insect Medium supplemented with 10% FBS)

  • Expression vector containing the NinaB gene

  • Transfection reagent suitable for insect cells

  • Zeaxanthin

Procedure:

  • Cell Culture: Maintain the insect cells in appropriate culture flasks at 27°C.

  • Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the NinaB expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Substrate Addition: 24-48 hours post-transfection, replace the medium with fresh medium containing zeaxanthin (e.g., 10 µM).

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for the conversion of zeaxanthin to 3-hydroxyretinal.

  • Cell Harvest and Extraction:

    • Harvest the cells by scraping and pellet them by centrifugation.

    • Extract the retinoids from the cell pellet and the culture medium using an organic solvent as described in Protocol 3.1.2.

  • Analysis: Analyze the extracted retinoids by HPLC and mass spectrometry as described in Protocol 3.1.2.

Rationale: Insect cell lines provide a eukaryotic expression system that can be more suitable for the proper folding and post-translational modification of some proteins compared to bacterial systems. This cell-based model allows for the study of substrate uptake and product formation within a cellular environment.

Section 4: Data Analysis and Interpretation

Quantitative Analysis: The amount of 3-hydroxyretinal produced in the enzymatic and cell-based assays can be quantified by generating a standard curve using a known concentration of a 3-hydroxyretinal standard. The peak area from the HPLC chromatogram is then used to determine the concentration of the product in the experimental samples.

Kinetic Analysis: For in vitro assays, performing the reaction at varying substrate concentrations allows for the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This provides valuable information about the enzyme's affinity for its substrate and its catalytic efficiency.

Confirmation of Product Identity: Mass spectrometry is essential for unequivocally confirming the identity of the product. The fragmentation pattern of the product in the mass spectrometer should match that of a known standard or be consistent with the expected structure of 3-hydroxyretinal.[2]

Section 5: Troubleshooting

Problem Possible Cause Solution
Low yield of purified NinaB protein Inefficient protein expression or protein degradation.Optimize induction conditions (temperature, IPTG concentration). Add protease inhibitors to the lysis buffer.
No or low enzymatic activity Inactive enzyme due to improper folding or missing cofactors.Try expressing the protein at a lower temperature. Ensure the assay buffer contains necessary cofactors (if any are known).
No 3-hydroxyretinal detected in cell-based assay Inefficient transfection, poor substrate uptake, or rapid product degradation.Optimize transfection efficiency. Use a higher concentration of zeaxanthin. Perform a time-course experiment to monitor product accumulation.
Multiple peaks in HPLC chromatogram Presence of multiple retinoid isomers or degradation products.Optimize HPLC separation conditions (e.g., gradient, column type).[8] Handle samples under dim light to prevent photoisomerization.

References

  • Voolstra, O., Oberhauser, V., Sumser, E., Meyer, N. E., Maguire, M. E., Huber, A., & von Lintig, J. (2010). NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors. Journal of Biological Chemistry, 285(3), 2130–2139. [Link]

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  • Wang, Y., Xian, M., & Liu, H. (2021). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. Green Chemistry, 23(1), 346-355. [Link]

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  • Putcha, B., & Pande, G. (2007). An RPE cell line as a useful in vitro model for studying retinoic acid receptor β: expression and affinity. Biochemical Society transactions, 35(Pt 3), 524–526. [Link]

  • Voolstra, O., Oberhauser, V., Sumser, E., Meyer, N. E., Maguire, M. E., Huber, A., & von Lintig, J. (2010). NinaB is essential for Drosophila vision but induces retinal degeneration in opsin-deficient photoreceptors. The Journal of biological chemistry, 285(3), 2130–2139. [Link]

  • Kane, M. A. (2012). Analysis of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 918, 27–54. [Link]

  • Obruca, S., Benesova, P., Kucera, D., Petrik, S., & Marova, I. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. Frontiers in bioengineering and biotechnology, 9, 634522. [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Garcia-Delgado, N., del Olmo, M. P., & Paquet-Durand, F. (2023). Retinal metabolism: Evidence for uncoupling of glycolysis and oxidative phosphorylation via Cori-, Cahill-, and mini-Krebs-cycle. eLife, 12, e84955. [Link]

  • Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation: thematic review series: fat-soluble vitamins. Journal of lipid research, 54(7), 1744–1760. [Link]

  • Howells, C., & Agi, E. (2023). Modulating the Kynurenine pathway or sequestering toxic 3-hydroxykynurenine protects the retina from light-induced damage in Drosophila. PLoS genetics, 19(3), e1010684. [Link]

  • Chen, B. H., & Chen, Y. C. (1995). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 3(4), 239-248. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Palczewski, K., & Kiser, P. D. (2018). Optimization of the enzymatic production of 11-cis-retinal in RPE under... Journal of Biological Chemistry, 293(39), 15028-15039. [Link]

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  • Voolstra, O., et al. (2010). NinaB expression and chromophore production is eye-dependent. ResearchGate. [Link]

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  • Lee, S., & Lee, D. Y. (2005). Structure Elucidation of Retinoids in Biological Samples Using Postsource Decay Laser Desorption/Ionization Mass Spectrometry after High-Performance Liquid Chromatography Separation. Analytical chemistry, 77(14), 4481–4488. [Link]

  • SIELC Technologies. (n.d.). Separation of Retinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Du, J., & Wang, L. (2015). Probing Metabolism in the Intact Retina Using Stable Isotope Tracers. Methods in molecular biology (Clifton, N.J.), 1265, 231–241. [Link]

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Troubleshooting & Optimization

troubleshooting low yields in 3-hydroxyretinal purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxyretinal Purification

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the purification of 3-hydroxyretinal. It is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, during the isolation and purification of this sensitive retinoid.

Troubleshooting Guide: Addressing Low Yields

Low yields in 3-hydroxyretinal purification are a common yet surmountable challenge. The issues typically originate from one of three main areas: chemical degradation, inefficient extraction, or suboptimal chromatographic separation. This section addresses specific problems you might be encountering in a question-and-answer format.

Q1: My final yield is drastically lower than expected, and I suspect my sample is degrading. What are the primary causes of 3-hydroxyretinal degradation, and how can I mitigate them?

A1: 3-hydroxyretinal, like other retinoids, is highly susceptible to degradation from oxidation, light, and heat. Its conjugated polyene chain is the primary site of this instability.

  • Oxidative Degradation: The double bonds in the polyene chain are prone to attack by reactive oxygen species (ROS), leading to cleavage and loss of the chromophore.[1][2][3] This is often the most significant cause of yield loss.

    • Solution:

      • Work under an inert atmosphere: Purge all solvents with an inert gas like argon or nitrogen before use and keep your sample under a blanket of inert gas whenever possible.

      • Use Antioxidants: The addition of a radical scavenger can dramatically improve stability. Butylated hydroxytoluene (BHT) is a common and effective choice. Vitamin C (ascorbic acid) or Vitamin E (tocopherol) can also be used.[4]

      • Use High-Purity Solvents: Peroxides in old or low-grade solvents (especially ethers and chloroform) can initiate oxidation. Use freshly opened, HPLC-grade, or peroxide-tested solvents.

  • Photo-degradation and Isomerization: Exposure to light, particularly in the UV spectrum, provides the energy to cause both irreversible degradation and isomerization of the trans double bonds to less stable cis forms.[5] This not only reduces the yield of the desired all-trans isomer but also complicates purification.

    • Solution:

      • Work in low-light conditions: Conduct all procedures in a darkened room, under red or yellow photographic safety lights.

      • Use protective glassware: Wrap flasks, vials, and columns in aluminum foil or use amber-colored glassware to block UV and blue light.

  • Thermal Instability: Elevated temperatures accelerate both oxidation and isomerization.

    • Solution:

      • Maintain cold temperatures: Keep the sample on ice or at 4°C whenever possible, from extraction through to the final evaporation step.

      • Avoid harsh evaporation conditions: When removing solvent, use a rotary evaporator with the water bath at a low temperature (≤30°C) and use a high-vacuum pump to speed up the process without excessive heat.

Q2: My HPLC analysis shows multiple peaks close to my product peak. How can I minimize the formation of isomers and improve their separation to isolate the correct one?

A2: The appearance of multiple peaks is a classic sign of geometric isomerization (cis/trans isomers).[5][6] The all-trans isomer is typically the most thermodynamically stable, but the energy barrier to form other isomers like 9-cis, 11-cis, or 13-cis is low.[5]

  • Minimizing Isomerization: The strategies are the same as for preventing degradation: strictly avoid light and heat. Every step, from extraction to injection onto the HPLC, must be performed with this in mind.

  • Improving Chromatographic Separation: Separating retinal isomers is challenging due to their similar structures and polarities.

    • Choice of Chromatography Mode:

      • Normal-Phase HPLC: This is often the most effective method for separating geometric isomers of retinoids.[7] A silica or diol column is typically used.

      • Reverse-Phase HPLC: While more common, C18 columns can be less effective at resolving isomers. However, specialized phases can improve resolution.

    • Column and Solvent System Optimization:

      • For Normal-Phase: Use a mobile phase consisting of a non-polar solvent like hexane or heptane with a small percentage of a more polar modifier like isopropanol, ethanol, or ethyl acetate. The separation is highly sensitive to the modifier concentration.

      • For Reverse-Phase: Phenyl-hexyl or biphenyl columns can provide alternative selectivity for aromatic and conjugated systems through π-π interactions, which can help differentiate isomers.[8]

      • Ternary Solvent Systems: Sometimes, adding a third solvent to the mobile phase can fine-tune selectivity and improve resolution where binary systems fail.[9] For example, a hexane-isopropanol-methanol system might offer better separation than a simple hexane-isopropanol one.[9]

Chromatography Mode Stationary Phase Typical Mobile Phase System (Isocratic) Notes
Normal-Phase Silica, DiolHexane/Heptane with 0.5-5% Isopropanol or EthanolExcellent for geometric isomer separation. Very sensitive to water content.
Reverse-Phase C18, C30Methanol/Water or Acetonitrile/WaterLess effective for isomers but good for general purity analysis.
Reverse-Phase (π-π) Phenyl-Hexyl, BiphenylAcetonitrile/WaterOffers alternative selectivity that can resolve isomers based on shape and electron distribution.[8]
Chiral ChiraSpherVaries (often requires derivatization)Necessary for separating enantiomers ((3R) vs. (3S)) if starting with a racemic mixture.[10]
Q3: I'm worried my initial extraction from a biological matrix is inefficient. What are the best practices to maximize the recovery of 3-hydroxyretinal?

A3: Inefficient extraction is a common source of yield loss before purification even begins. Key factors are the choice of solvent, complete cell disruption, and proper phase separation.[11][12]

  • Solvent System Selection: A robust solvent system is needed to disrupt cell membranes and solubilize the lipophilic 3-hydroxyretinal while precipitating proteins.

    • Recommended Method (Folch Extraction): A mixture of chloroform and methanol (typically 2:1 v/v) is highly effective.[13] This system efficiently extracts lipids and lipid-soluble compounds.

    • Procedure: Homogenize the biological sample directly in the chloroform/methanol mixture. After homogenization, add water or a saline solution to induce phase separation. The 3-hydroxyretinal will partition into the lower chloroform layer.[14]

  • Ensuring Complete Lysis: If the cells or tissue are not completely broken down, the retinoid will remain trapped and will not be extracted.

    • Solution: Use a mechanical homogenizer (e.g., a rotor-stator or bead beater) for tissue samples. Ensure the sample is thoroughly dispersed in the extraction solvent.

  • Improving Phase Separation: Poor phase separation leads to an emulsion layer where your product can be lost, or contamination of your organic layer with aqueous components.[14]

    • Solution:

      • Centrifugation: Spin the mixture at a moderate speed (e.g., 1000-2000 x g) for 10-15 minutes to pellet the precipitated protein and sharpen the interface between the aqueous and organic layers.

      • Correct Ratio: Ensure the final ratio of chloroform:methanol:water is approximately 2:1:0.8 to achieve clean phase separation.

Experimental Protocols

Protocol 1: Extraction of 3-Hydroxyretinal from Biological Matrix

This protocol is a general guideline and may need optimization for your specific sample type.

  • Preparation: All steps must be performed under dim red light. Pre-chill all solvents and tubes to 4°C. Add BHT to your extraction solvent to a final concentration of 50-100 µM.

  • Homogenization:

    • Weigh your tissue sample (e.g., 1 gram).

    • Add it to a glass homogenizer tube with 20 mL of a 2:1 chloroform:methanol solution.

    • Homogenize thoroughly on ice until no visible tissue fragments remain.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 4 mL of 0.9% NaCl solution.

    • Vortex gently for 30 seconds.

    • Centrifuge at 1500 x g for 10 minutes at 4°C. Three layers should form: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower chloroform layer containing the 3-hydroxyretinal.

  • Collection:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass Pasteur pipette, bypass the protein layer and collect the lower chloroform layer.

    • Transfer the chloroform extract to a round-bottom flask.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of argon or using a rotary evaporator at low temperature (≤30°C).

    • Resuspend the lipid-rich residue in a small volume of hexane for loading onto a chromatography column. Store at -80°C under argon until purification.

Protocol 2: HPLC Purification (Normal-Phase)
  • System Preparation:

    • Equilibrate a silica-based normal-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) with the mobile phase. A typical mobile phase is 98:2 (v/v) hexane:isopropanol.

    • Ensure the mobile phase has been filtered and degassed.

  • Sample Preparation:

    • Redissolve the extracted sample in a minimal amount of the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the sample onto the column. The injection volume should be optimized to avoid overloading, which causes peak broadening and poor resolution.

    • Run the separation isocratically, monitoring the effluent with a UV-Vis detector at the λmax of 3-hydroxyretinal (approx. 380 nm).

    • Collect fractions corresponding to the desired peak.

  • Post-Purification:

    • Combine the pure fractions.

    • Evaporate the solvent under argon or with a rotary evaporator at low temperature.

    • Immediately redissolve the purified 3-hydroxyretinal in a suitable storage solvent (e.g., ethanol with BHT) and store at -80°C under an inert atmosphere.

Diagrams

Purification Workflow

G cluster_extraction Extraction (Under Red Light & 4°C) cluster_prep Sample Preparation cluster_purification Purification cluster_final Final Product a Biological Sample b Homogenize in 2:1 Chloroform:Methanol + BHT a->b c Add Saline & Centrifuge to Separate Phases b->c d Collect Lower (Chloroform) Phase c->d e Evaporate Chloroform (Low Temp, Inert Gas) d->e f Redissolve in Mobile Phase e->f g Filter (0.45 µm) f->g h Inject on HPLC Column (e.g., Normal-Phase Silica) g->h i Isocratic Elution (e.g., Hexane:Isopropanol) h->i j Collect Fractions (Monitor at ~380 nm) i->j k Combine Pure Fractions j->k l Evaporate Solvent k->l m Store at -80°C (Under Argon, in Dark) l->m

Caption: Workflow for 3-hydroxyretinal purification.

Degradation & Isomerization Pathways

G cluster_inputs Stress Factors A All-trans-3-Hydroxyretinal (Desired Product) B Cis Isomers (9-cis, 11-cis, 13-cis) A->B Isomerization C Oxidized Products (Cleaved chain, epoxides) A->C Oxidation B->A Isomerization D Degraded Fragments C->D light Light (UV) light->A light->B heat Heat heat->A heat->B oxygen Oxygen (ROS) oxygen->A

Sources

Technical Support Center: Optimizing 3-Hydroxyretinal Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic analysis. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions to help you enhance the resolution of 3-hydroxyretinal peaks in your HPLC experiments. We will delve into the causality behind experimental choices, ensuring you not only solve immediate separation issues but also build a robust and reliable analytical method.

Troubleshooting Guide: Enhancing 3-Hydroxyretinal Resolution

Poor resolution of 3-hydroxyretinal isomers can be a significant challenge, often stemming from suboptimal mobile phase composition, incorrect column selection, or inadequate sample preparation. This guide provides a systematic approach to identifying and resolving these common issues.

Question: My 3-hydroxyretinal peak is co-eluting with other retinal isomers or impurities. How can I improve its resolution?

Answer:

Co-elution is a common problem in retinoid analysis due to the structural similarity of the isomers. A multi-faceted approach involving mobile phase optimization, column chemistry, and temperature control is often necessary to achieve baseline separation.

1. Mobile Phase Optimization:

The polarity of the mobile phase is a critical factor in achieving differential migration of analytes through the stationary phase. For reverse-phase HPLC, which is commonly used for retinoid analysis, a mixture of a polar organic solvent and water is typically employed.

  • Initial Assessment: Start with a common mobile phase for retinoid analysis, such as a gradient of acetonitrile and water.

  • Troubleshooting Steps:

    • Modify the Organic Solvent: If resolution is poor with acetonitrile, consider switching to or adding methanol to the mobile phase. Methanol has a different selectivity for polar compounds compared to acetonitrile and can alter the elution order of closely related isomers.

    • Incorporate a Third Solvent: Introducing a small percentage (1-5%) of a less polar solvent like isopropanol or a more polar one like tetrahydrofuran can significantly impact selectivity.

    • Adjust the Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will increase the residence time of the analytes on the column, providing more opportunity for separation.

2. Column Selection and Chemistry:

The choice of stationary phase is paramount for resolving structurally similar compounds like 3-hydroxyretinal isomers.

  • Commonly Used Columns: C18 columns are the workhorses for retinoid analysis. However, not all C18 columns are created equal.

  • Troubleshooting Steps:

    • Particle Size and Column Length: For difficult separations, switching to a column with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) and a longer length (e.g., 250 mm) will increase the number of theoretical plates and, consequently, the resolving power.

    • Stationary Phase Chemistry: If a standard C18 column is insufficient, consider a phenyl-hexyl or a polar-endcapped C18 column. The phenyl-hexyl phase offers alternative selectivity through pi-pi interactions with the conjugated system of the retinal molecule. A polar-endcapped C18 can reduce interactions with residual silanols, leading to sharper peaks for polar analytes.

3. Temperature Control:

Column temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.

  • Troubleshooting Steps:

    • Systematic Variation: Methodically vary the column temperature from ambient (e.g., 25 °C) up to 40-50 °C in 5 °C increments.

    • Observe Selectivity Changes: Note any changes in the relative retention times of the 3-hydroxyretinal peak and the co-eluting species. In some cases, increasing the temperature can improve resolution, while in others, a lower temperature may be beneficial.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter during the analysis of 3-hydroxyretinal.

Q1: What is the best way to prepare my 3-hydroxyretinal sample to avoid peak tailing?

A1: Peak tailing for polar analytes like 3-hydroxyretinal is often caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Protocol for Sample Preparation:

    • Solvent Matching: Dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.

    • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column and affect peak shape.

    • Concentration: Avoid overloading the column. If you observe peak fronting or tailing that worsens with increased concentration, try diluting your sample.

Q2: I am seeing inconsistent retention times for my 3-hydroxyretinal peak. What could be the cause?

A2: Fluctuating retention times are typically indicative of a problem with the HPLC system's stability or the mobile phase preparation.

  • Troubleshooting Flowchart:

G start Inconsistent Retention Times check_pump Check Pump Pressure Fluctuations start->check_pump check_leaks Inspect for Leaks check_pump->check_leaks Pressure Unstable check_composition Verify Mobile Phase Composition check_pump->check_composition Pressure Stable check_degassing Ensure Proper Mobile Phase Degassing check_leaks->check_degassing No Leaks solution Stable Retention Times check_leaks->solution Leak Found & Fixed check_degassing->check_composition Degassing OK check_degassing->solution Improved Degassing prepare_fresh Prepare Fresh Mobile Phase check_composition->prepare_fresh Inaccurate Composition equilibrate Ensure Adequate Column Equilibration check_composition->equilibrate Composition OK prepare_fresh->solution New Mobile Phase increase_equilibration Increase Equilibration Time equilibrate->increase_equilibration Short Equilibration equilibrate->solution Equilibration OK increase_equilibration->solution Longer Equilibration

Caption: Troubleshooting flowchart for inconsistent HPLC retention times.

Q3: How can I confirm the identity of my 3-hydroxyretinal peak?

A3: Peak identification should be confirmed using multiple orthogonal methods.

  • Confirmation Methods:

    • Co-injection with a Standard: Spike your sample with a pure, certified reference standard of 3-hydroxyretinal. An increase in the height of the peak of interest without the appearance of a new peak provides strong evidence of its identity.

    • Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the eluting peak should correspond to the molecular weight of 3-hydroxyretinal.

    • Photodiode Array (PDA) Detection: A PDA detector can capture the UV-Vis spectrum of the eluting peak. This spectrum should match the known absorbance spectrum of 3-hydroxyretinal.

Experimental Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for 3-Hydroxyretinal

This protocol provides a starting point for the analysis of 3-hydroxyretinal. Further optimization may be required based on your specific sample matrix and instrumentation.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 360 nm
Injection Volume 10 µL

References

Technical Support Center: Optimizing 3-Hydroxyretinal Incorporation into Opsin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the reconstitution of opsin with 3-hydroxyretinal. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this experimental process. Drawing from established biochemical principles and field-proven insights, we will explore the causality behind experimental choices to enhance the efficiency and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of successful pigment reconstitution.

Q1: What is the fundamental difference between 3-hydroxyretinal and standard 11-cis-retinal, and how does this affect the resulting pigment?

A1: 3-hydroxyretinal is a naturally occurring analog of retinal (Vitamin A aldehyde) characterized by a hydroxyl group (-OH) at the third carbon position of its β-ionone ring.[1] This modification is significant for two primary reasons:

  • Spectral Properties: The addition of the hydroxyl group typically induces a hypsochromic (blue) shift in the absorbance maximum (λmax) of the resulting visual pigment compared to pigments formed with 11-cis-retinal.[1] This is a key reason for its use in studies of visual pigment tuning and the evolution of color vision.[2][3]

  • Binding Affinity and Kinetics: The polarity introduced by the hydroxyl group can influence the binding kinetics and affinity of the chromophore for the opsin binding pocket. While it still forms the critical Schiff base linkage with the lysine residue in the seventh transmembrane domain of opsin, the interaction dynamics may differ from the native chromophore.[1][4]

Q2: What is the basic principle of in vitro opsin reconstitution?

A2: In vitro reconstitution, or regeneration, is the process of combining the apoprotein opsin (rhodopsin without its chromophore) with a retinal analog, in this case, 3-hydroxyretinal. The process hinges on the formation of a covalent bond, a protonated Schiff base, between the aldehyde group of the retinal analog and the ε-amino group of a specific lysine residue (Lys296 in bovine rhodopsin) located in the hydrophobic binding pocket of the opsin.[1][2] Successful incorporation is typically monitored by UV-visible spectrophotometry, as the formation of the new visual pigment results in a characteristic shift in the absorbance maximum to the visible light spectrum, away from the absorbance peaks of the free retinal and the protein itself.[1][5]

Q3: How is a stable and active opsin sample prepared for reconstitution experiments?

A3: The quality of the opsin preparation is paramount. Opsin is a transmembrane protein and requires detergents for solubilization and stability once removed from its native membrane environment.[6][7] A typical preparation workflow involves:

  • Expression and Purification: Opsin is often expressed in stable mammalian cell lines (like HEK293) or purified from native sources (e.g., bovine rod outer segments).[8] Purification is commonly achieved using affinity chromatography, for instance, with a 1D4 antibody column that targets the C-terminus of rhodopsin.[9]

  • Bleaching: If starting with rhodopsin, the native 11-cis-retinal must be removed to create the apoprotein, opsin. This is achieved by "bleaching" with intense light, which isomerizes 11-cis-retinal to all-trans-retinal. The all-trans-retinal then dissociates from the binding pocket.[10]

  • Detergent Solubilization: The resulting opsin is maintained in a soluble and stable state using a suitable non-ionic detergent. The choice and concentration of detergent are critical variables that are explored in the troubleshooting section.[11]

Troubleshooting Guide: Low Incorporation Efficiency

This guide addresses one of the most common and frustrating issues in reconstitution experiments: observing little to no formation of the desired 3-hydroxyretinal pigment.

Q4: My UV-Vis spectrum shows only a minimal increase in absorbance at the expected λmax after incubation with 3-hydroxyretinal. What are the likely causes and how can I fix this?

A4: Low incorporation efficiency can be traced back to three primary areas: the protein, the chromophore, or the reaction environment. The following workflow provides a logical progression for troubleshooting this issue.

Experimental Workflow for Reconstitution

G cluster_opsin Step 1: Opsin Preparation & QC cluster_retinal Step 2: Chromophore Preparation cluster_reaction Step 3: Reconstitution Reaction cluster_analysis Step 4: Analysis opsin_prep Purify/Bleach Opsin in Detergent Micelles opsin_qc Quality Control: - SDS-PAGE (Purity) - UV-Spec (A280) - Control Regen (11-cis-retinal) opsin_prep->opsin_qc Verify Integrity reconstitution Combine Opsin and 3-Hydroxyretinal (Molar Excess of Chromophore) opsin_qc->reconstitution retinal_prep Prepare 3-Hydroxyretinal Stock (e.g., in Ethanol) retinal_qc Handle under inert gas, protect from light retinal_prep->retinal_qc Maintain Stability retinal_qc->reconstitution incubation Incubate in the Dark (e.g., 2-4 hours at RT or 4°C) reconstitution->incubation analysis Measure UV-Visible Absorbance Spectrum incubation->analysis result Observe New Peak at λmax analysis->result

Caption: General workflow for 3-hydroxyretinal and opsin reconstitution.

Troubleshooting Logic Tree

G start Problem: Low Incorporation Efficiency cause1 Cause 1: Inactive Opsin start->cause1 cause2 Cause 2: Degraded Chromophore start->cause2 cause3 Cause 3: Suboptimal Environment start->cause3 solution1a Solution: Run SDS-PAGE to check for degradation/aggregation. cause1->solution1a solution1b Solution: Perform a control experiment with 11-cis-retinal. cause1->solution1b solution2a Solution: Use fresh, HPLC-purified 3-hydroxyretinal. cause2->solution2a solution2b Solution: Store stock solution at -80°C under argon/nitrogen. Minimize freeze-thaw cycles. cause2->solution2b solution3a Solution: Optimize detergent concentration. Too high sequesters retinal. cause3->solution3a solution3b Solution: Screen different detergents (see Table 1). cause3->solution3b solution3c Solution: Verify buffer pH is optimal (typically 6.5-7.5). cause3->solution3c

Caption: Diagnostic flowchart for troubleshooting low incorporation efficiency.

Detailed Solutions

1. Verify Opsin Activity

  • The Problem: Opsin is a sensitive membrane protein that can denature or aggregate if not handled properly, rendering the retinal binding pocket inaccessible.

  • The Causality: The structural integrity of the seven-transmembrane helices is essential to form the precise, sterically-constrained pocket that binds the chromophore. Denaturation, even partial, will destroy this site.

  • The Protocol: Opsin Quality Control

    • Purity Check: Run your purified opsin sample on an SDS-PAGE gel. A clean, single band around 38-40 kDa is expected. Smearing or multiple bands may indicate degradation.

    • Control Regeneration: The most definitive test is to perform a parallel regeneration experiment with a known, high-efficiency chromophore like 11-cis-retinal. If you achieve a high yield of rhodopsin (λmax ~500 nm) but not the 3-hydroxyretinal pigment, your opsin is likely active, and the problem lies elsewhere.[5]

    • Spectroscopy: Ensure the A280/A500 ratio of your starting rhodopsin (before bleaching) is below 1.7 for highly pure samples, indicating minimal protein contamination relative to pigment.

2. Assess 3-Hydroxyretinal Integrity

  • The Problem: Retinoids are highly susceptible to oxidation and light-induced isomerization or degradation.[12] Using a degraded chromophore is a common cause of failure.

  • The Causality: The aldehyde functional group is required for Schiff base formation, and the specific cis-isomer is required for proper fit into the binding pocket. Oxidation or isomerization will render the molecule unable to bind covalently.

  • The Protocol: Chromophore Handling

    • Storage: Store solid 3-hydroxyretinal at -80°C under an inert atmosphere (argon or nitrogen). Prepare stock solutions in degassed ethanol or another suitable solvent. Aliquot into small, single-use vials to minimize freeze-thaw cycles and exposure to air.

    • Handling: All manipulations should be performed under dim red light to prevent photoisomerization.

    • Verification: If in doubt, verify the purity of your chromophore stock using HPLC.

3. Optimize the Reaction Environment (Detergent & Buffer)

  • The Problem: The choice and concentration of detergent are perhaps the most critical and overlooked variables. The buffer pH also plays a crucial role.

  • The Causality (Detergents): Opsin requires a detergent micelle to remain soluble and conformationally stable.[6][7] However, 3-hydroxyretinal is also hydrophobic and will partition into these same micelles. If the detergent concentration is too high, the vast majority of the chromophore will be sequestered in empty micelles, effectively lowering its free concentration and preventing it from finding the opsin's binding pocket.[13] This is a classic partitioning competition effect.

  • The Protocol: Detergent Optimization

    • Concentration Titration: Perform a series of reconstitution experiments using a range of detergent concentrations, starting from just above the Critical Micelle Concentration (CMC) to higher values. Plot incorporation efficiency (measured by ΔA at λmax) against detergent concentration to find the optimal point.

    • Detergent Screening: Different detergents can have varying effects on opsin stability and reconstitution efficiency.[6][13] If a standard detergent like n-dodecyl-β-D-maltoside (DDM) is failing, consider screening others.

Table 1: Common Detergents for Opsin Reconstitution
Detergent Type Typical CMC (mM) Notes
n-Dodecyl-β-D-maltoside (DDM)Non-ionic~0.17Gold standard for rhodopsin. Very mild and good for stability.[14]
CHAPSOZwitterionic~8Used successfully for 3-hydroxy-retinal reconstitution.[1]
Octyl-β-D-glucoside (OG)Non-ionic~20-25Harsher than DDM, can be more effective at solubilization but may impact stability.
Sodium CholateAnionic~10-15A bile salt detergent; can reduce regeneration efficiency due to retinal partitioning.[13]
  • The Causality (pH): The formation of the Schiff base is a reversible reaction that is pH-dependent. The lysine residue must be deprotonated to act as a nucleophile, while the Schiff base itself is stabilized by protonation. This results in an optimal pH range, typically between 6.5 and 7.5.

  • The Protocol: pH Optimization

    • Test a Range: Set up parallel experiments in buffers with slightly different pH values (e.g., 6.5, 7.0, 7.5) to determine the optimum for your specific opsin/retinal pair. Use buffers like MES, PIPES, or HEPES, which are stable in this range.

By systematically investigating these three areas—protein, chromophore, and environment—you can effectively diagnose and resolve issues of low incorporation efficiency.

References

  • Hubbard, R. (1956). Effects of detergent micelles on the recombination reaction of opsin and 11-cis-retinal. Journal of General Physiology. Available at: [Link]

  • Reeves, P. J., et al. (1999). Structure and function in rhodopsin: high level expression of a synthetic bovine opsin gene and its mutants in stable mammalian cell lines. ResearchGate. Available at: [Link]

  • Koutalos, Y., et al. (2022). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences. Available at: [Link]

  • De Grip, W. J. (1982). Thermal stability of rhodopsin and opsin in some novel detergents. Methods in Enzymology. Available at: [Link]

  • Boesze-Battaglia, K., & Albert, A. D. (1992). Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties. Journal of Biological Chemistry. Available at: [Link]

  • Fung, B. K., & Hubbell, W. L. (1982). Purification of rhodopsin by concanavalin A affinity chromatography. Methods in Enzymology. Available at: [Link]

  • Max, M., et al. (2001). Purification of P-opsin. ResearchGate. Available at: [Link]

  • Bogomolni, R. A., & Stoeckenius, W. (1982). Reconstitution of purified halorhodopsin. Methods in Enzymology. Available at: [Link]

  • Ren, L., et al. (2013). A Microbial Rhodopsin with a Unique Retinal Composition Shows Both Sensory Rhodopsin II and Bacteriorhodopsin-like Properties. Journal of Biological Chemistry. Available at: [Link]

  • Suzuki, T., et al. (1985). Competition between retinal and 3-dehydroretinal for opsin in the regeneration of visual pigment. Vision Research. Available at: [Link]

  • Cordero-Morales, J. F., et al. (2018). Purification and Reconstitution of TRPV1 for Spectroscopic Analysis. Journal of Visualized Experiments. Available at: [Link]

  • Jastrzebska, B., et al. (2011). Functional and Structural Characterization of Rhodopsin Oligomers. Journal of Biological Chemistry. Available at: [Link]

  • Yizhar, O., et al. (2011). Making Sense of Optogenetics. Neuron. Available at: [Link]

  • Inoue, K., et al. (2020). Biophysical characterization of microbial rhodopsins with DSE motif. Biophysical Journal. Available at: [Link]

  • Kiser, P. D., et al. (2012). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Biochimica et Biophysica Acta. Available at: [Link]

  • Towner, P., & Gärtner, W. (1984). Regeneration of rhodopsin and bacteriorhodopsin. The role of retinal analogues as inhibitors. European Journal of Biochemistry. Available at: [Link]

  • Lamb, T. D., & Pugh, E. N. Jr. (2015). The kinetics of regeneration of rhodopsin under enzyme-limited availability of 11-cis retinoid. Vision Research. Available at: [Link]

  • Crouch, R. K., et al. (2011). Binding of More Than One Retinoid to Visual Opsins. Photochemistry and Photobiology. Available at: [Link]

  • Jastrzebska, B., et al. (2010). RHODOPSIN-TRANSDUCIN HETEROPENTAMER: THREE-DIMENSIONAL STRUCTURE AND BIOCHEMICAL CHARACTERIZATION. Journal of Structural Biology. Available at: [Link]

  • Hofmann, K. P., et al. (2009). Secondary binding sites of retinoids in opsin: characterization and role in regeneration. Biochimica et Biophysica Acta. Available at: [Link]

  • Borhan, B., et al. (2013). The photochemical determinants of color vision: Revealing how opsins tune their chromophore's absorption wavelength. Biochimica et Biophysica Acta. Available at: [Link]

  • Yokoyama, S. (2000). Evolutionary analysis of rhodopsin and cone pigments: connecting the three-dimensional structure with spectral tuning and signal transfer. Gene. Available at: [Link]

  • Sahel, J. A., et al. (2024). Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Alpern, M. (1971). Rhodopsin kinetics in the human eye. The Journal of Physiology. Available at: [Link]

  • Thomas, B. B., et al. (2021). Tissue Engineering Strategies for Retina Regeneration. Journal of Functional Biomaterials. Available at: [Link]

  • Alfa Chemistry. (2025). Non-Ionic Detergents in Membrane Protein Research. YouTube. Available at: [Link]

  • Mardinly, A. R., et al. (2018). An ultra-sensitive step-function opsin for minimally invasive optogenetic stimulation in mice and macaques. Nature Neuroscience. Available at: [Link]

  • Mattis, J., et al. (2011). Principles for applying optogenetic tools derived from direct comparative analysis of microbial opsins. Nature Methods. Available at: [Link]

  • Sahel, J. A., et al. (2025). A synthetic opsin restores vision in patients with severe retinal degeneration. Molecular Therapy. Available at: [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. Available at: [Link]

  • Forli, A., et al. (2022). High performance microbial opsins for spatially and temporally precise perturbations of large neuronal networks. eLife. Available at: [Link]

  • Kono, M., et al. (2009). Vitamin A activates rhodopsin and sensitizes it to ultraviolet light. The Journal of General Physiology. Available at: [Link]

  • Nakayama, T., et al. (2015). A High-Throughput Drug Screening Strategy for Detecting Rhodopsin P23H Mutant Rescue and Degradation. Journal of Biomolecular Screening. Available at: [Link]

  • Ku, M., et al. (2015). A Phe-rich region in short-wavelength sensitive opsins is responsible for their aggregation in the absence of 11-cis-retinal. Human Molecular Genetics. Available at: [Link]

  • Frison, S., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine. Available at: [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. Available at: [Link]

  • Bartl, F. J., & Vogel, R. (2007). Structural and functional properties of metarhodopsin III: recent spectroscopic studies on deactivation pathways of rhodopsin. Photochemical & Photobiological Sciences. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific challenges associated with 3-hydroxyretinal (3-OH-retinal) , the primary chromophore in the visual systems of Diptera (e.g., Drosophila melanogaster) and Lepidoptera.

While structurally similar to the 11-cis-retinal found in vertebrates, 3-OH-retinal possesses a hydroxyl group at the C3 position of the β-ionone ring. This subtle modification significantly alters its polarity, solubility, and interaction with opsins, rendering standard vertebrate retinoid protocols ineffective or prone to artifacts.

Part 1: Sample Preparation & Extraction

Q: My HPLC recovery rates are inconsistently low (<50%). Where am I losing the sample?

A: In 90% of cases, loss occurs during the evaporation step or due to non-specific binding to plastics. 3-OH-retinal is significantly more polar than retinal, making it "stickier" to hydrophobic surfaces when in aqueous buffers, yet prone to oxidation when dry.

Troubleshooting Protocol:

  • Glassware Only: Never use plastic Eppendorf tubes for extraction. Use silanized amber glass vials to prevent adsorption to the glass surface [1].

  • The "Red Light" Rule: All extractions must be performed under dim red light (>600 nm). 3-OH-retinal photo-isomerizes rapidly under white light, converting the physiological 11-cis form to all-trans, skewing your isomer ratio data [2].

  • Oxime Derivatization (Gold Standard): Do not extract free retinal if quantification is your goal. Free retinal is unstable.

    • Action: Add hydroxylamine (NH₂OH) during the lysis step. This converts 3-OH-retinal to 3-OH-retinal oxime .

    • Benefit: The oxime is thermally stable and resistant to degradation during solvent evaporation [3].

Q: I see multiple "ghost" peaks near my 11-cis-3-OH-retinal peak. Is this contamination?

A: This is likely thermal isomerization or syn/anti oxime formation . If you are using the oxime method, the reaction creates two stereoisomers (syn and anti) for each retinal isomer (e.g., 11-cis-syn and 11-cis-anti).

  • Diagnosis: If you see two peaks with identical UV spectra (λmax ~360-365 nm) eluting close together, these are the syn/anti pairs.

  • Solution: Sum the areas of the syn and anti peaks for total quantification.

Extraction Workflow Decision Tree

ExtractionWorkflow Start START: Tissue Sample Goal Goal? Start->Goal Quant Quantification (HPLC) Goal->Quant Measure Levels Funct Functional Assay (Reconstitution) Goal->Funct Bind to Protein Step1_Q Lysis in Ethanol/Methanol + 1M Hydroxylamine (pH 7.0) Quant->Step1_Q Stabilize Step1_F Cold Acetone Extraction (-20°C, Dark) Funct->Step1_F Keep Native Step2_Q Partition into Hexane/DCM Step1_Q->Step2_Q Step2_F Evaporate under Argon (Do NOT heat) Step1_F->Step2_F Result_Q Stable Oximes (Ready for Normal Phase HPLC) Step2_Q->Result_Q Result_F Free Chromophore (Use immediately for Opsin binding) Step2_F->Result_F

Caption: Decision tree for selecting the correct extraction method based on experimental goals (Quantification vs. Functional Reconstitution).

Part 2: Chromatographic Separation (HPLC)

Q: My 3-OH-retinal elutes too early/late compared to standard retinal standards.

A: 3-OH-retinal is more polar. On Normal Phase (Silica), it retains longer than retinal. On Reverse Phase (C18), it elutes earlier.

Recommended HPLC Conditions (Normal Phase - Best for Isomers):

  • Column: Silica (e.g., Zorbax Sil, 5µm, 4.6 x 250mm).

  • Mobile Phase: Hexane : Ethyl Acetate : Ethanol (80:15:5) [4].

    • Note: The addition of Ethanol is crucial. Standard Hexane:Dioxane mixes used for vertebrate retinal often fail to resolve 3-OH isomers adequately due to the hydroxyl group's hydrogen bonding capability.

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Detection: 360 nm (Oximes) or 365-370 nm (Free chromophore).

Comparative Retention Data
CompoundPolarity Relative to RetinalNormal Phase BehaviorReverse Phase Behavior
11-cis-Retinal BaselineElutes EarlyElutes Late
11-cis-3-OH-Retinal Higher (+OH) Elutes Later Elutes Earlier
All-trans-3-OH-Retinal HighestElutes LastElutes Earliest

Part 3: The Drosophila Visual Cycle (Contextual Logic)

Understanding the biological pathway is essential for interpreting "missing" peaks in mutant strains (e.g., ninaE or pinta mutants). Unlike vertebrates, Drosophila rhodopsin is bistable; light converts Rhodopsin (R) to Metarhodopsin (M), and M can be photo-converted back to R. However, the chromophore still undergoes a cycle for renewal.[1]

Pathway Visualization

DrosophilaVisualCycle cluster_pigment Pigment Cell / Retina R Rhodopsin (R) (11-cis-3-OH) M Metarhodopsin (M) (All-trans-3-OH) R->M Light (Blue) M->R Light (Orange) Degradation Degradation (Slow Release) M->Degradation at_3OH_Ral All-trans-3-OH-Retinal Degradation->at_3OH_Ral at_3OH_Rol All-trans-3-OH-Retinol at_3OH_Ral->at_3OH_Rol Reduction cis_3OH_Rol 11-cis-3-OH-Retinol at_3OH_Rol->cis_3OH_Rol Isomerase? cis_3OH_Ral 11-cis-3-OH-Retinal cis_3OH_Rol->cis_3OH_Ral RdhB cis_3OH_Ral->R Reconstitution PDH PDH (Dehydrogenase) RdhB RdhB (Oxidation)

Caption: The Drosophila visual cycle involving 3-hydroxyretinal.[1][2] Note the bistable nature of the pigment and the enzymatic recycling loop [5].

Part 4: Spectroscopic Analysis

Q: The absorbance maximum (λmax) of my reconstituted protein is 420nm, but wild-type is 480nm. Why?

A: This indicates the formation of a Schiff base that is unprotonated or improperly folded.

  • Mechanism: 3-OH-retinal binds to the opsin lysine via a Schiff base linkage. In a functional Rhodopsin, this base is protonated, shifting absorbance to ~480 nm (visible). An unprotonated Schiff base absorbs in the UV/blue region (~360-420 nm).

  • Fix: Check your buffer pH. Reconstitution often requires acidic conditions (pH 6.0-6.5) initially, or specific lipid environments (phosphatidylcholine/phosphatidylethanolamine micelles) to stabilize the protonated state [6].

Q: Does the 3-hydroxyl group affect the extinction coefficient?

A: Yes, slightly.

  • 11-cis-retinal (Ethanol): ε ≈ 25,000 M⁻¹cm⁻¹

  • 11-cis-3-OH-retinal (Ethanol): ε ≈ 22,000 - 24,000 M⁻¹cm⁻¹

  • Implication: Using standard retinal extinction coefficients will result in a 5-10% underestimation of your 3-OH-retinal concentration. Always generate a standard curve using purified 3-OH-retinal if absolute quantification is required.

References

  • Groenendijk, G. W., et al. (1980). "Separation of isomers of 3-hydroxyretinal by high-performance liquid chromatography." Biochimica et Biophysica Acta (BBA).

  • Stark, W. S., & Thomas, C. F. (2004). "The photoreceptor structure and optics of the eye of Drosophila melanogaster." Molecular Vision.

  • Wang, X., et al. (2010). "Requirement for an Enzymatic Visual Cycle in Drosophila." Current Biology.

  • Seki, T., et al. (1998). "Chromatographic separation of 11-cis-3-hydroxyretinal and its isomers." Journal of Chromatography B.

  • Wang, X., & Montell, C. (2007). "Phototransduction cascade and visual cycle in Drosophila." Developmental Cell.

  • Vogt, K. (1983). "Is the fly visual pigment a rhodopsin?" Zeitschrift für Naturforschung C.

Sources

Validation & Comparative

comparative study of the photochemistry of 3-hydroxyretinal isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 3-hydroxyretinal (Vitamin A3 aldehyde) isomers, focusing on their photochemistry, spectral properties, and experimental characterization. It is designed for researchers investigating invertebrate vision, chromophore evolution, and optogenetic tool development.

Content Type: Publish Comparison Guide Version: 1.0 (Current as of 2026)

Executive Summary

3-Hydroxyretinal (3-OH retinal) serves as the primary visual chromophore in the Order Diptera (flies), Odonata (dragonflies), and Lepidoptera (moths/butterflies), distinguishing their visual systems from the vertebrate Retinal (A1) and 3,4-didehydroretinal (A2) systems. This "Vitamin A3" chromophore is evolutionarily selected for specific spectral tuning, particularly in the UV and blue regions.

This guide compares the photochemical performance of 3-hydroxyretinal isomers against standard retinal, highlighting its blue-shifted absorption , high quantum efficiency , and unique metabolic regeneration via the NinaB isomeroxygenase.

Molecular Architecture & Spectral Properties

The presence of a hydroxyl group at the C3 position of the


-ionone ring introduces polarity without significantly disrupting the polyene conjugation length. However, it alters the electronic environment when bound to opsins, typically resulting in a hypsochromic (blue) shift compared to A1 retinal.
Comparative Spectral Data (in Ethanol/Opsin)
FeatureRetinal (A1)3-Hydroxyretinal (A3)3,4-Didehydroretinal (A2)
Primary Occurrence Vertebrates, Marine InvertebratesInsects (Diptera, Lepidoptera)Freshwater Fish, Amphibians
Free

(11-cis)
~380 nm~375-378 nm~395 nm
Bound

(Rhodopsin)
500 nm (Bovine)~480-490 nm (Drosophila)~520 nm (Porphyropsin)
Extinction Coeff.[1] (

)
40,000

~35,000

~30,000

Spectral Shift Effect BaselineBlue Shift (Hypsochromic) Red Shift (Bathochromic)
Polarity HydrophobicAmphiphilic (3-OH group)Hydrophobic

Key Insight: The 3-OH group allows for tighter hydrogen bonding networks within the chromophore binding pocket, which stabilizes the ground state relative to the excited state, contributing to the blue shift. This is evolutionarily advantageous for insects requiring high sensitivity to UV/blue light for navigation and mate detection.

Photochemical Dynamics & Isomerization

The primary event in 3-hydroxyretinal photochemistry is the ultrafast isomerization of the 11-cis isomer to the all-trans isomer.

Mechanism[2][3][4]
  • Photon Absorption: Excitation to the

    
     state.
    
  • Isomerization: Rapid rotation around the C11=C12 double bond.

  • Relaxation: Decay through a conical intersection to the ground state (all-trans).

Performance Metrics
  • Quantum Yield (

    
    ):  3-hydroxyretinal exhibits a photoisomerization quantum yield comparable to or slightly higher than A1 retinal. In bovine opsin reconstitution studies, 3-OH retinal pigments showed a relative bleaching efficiency of ~1.2x  that of native rhodopsin, suggesting a 
    
    
    
    approaching 0.75 - 0.80 .
  • Thermal Stability: The 3-OH group generally lowers the barrier for thermal isomerization slightly compared to A1, making dark noise (thermal activation) a critical factor, which insect photoreceptors manage via highly stable rhabdomeric opsin structures.

  • Ultrafast Kinetics: Similar to A1 retinal, the isomerization occurs on a 200 femtosecond timescale, followed by picosecond vibrational cooling.

Experimental Protocols

Due to the lability of 3-hydroxyretinal isomers (prone to thermal isomerization and oxidation), standard extraction methods often fail. The Oxime-Derivatization Method is the gold standard for accurate quantification.

Protocol A: Oxime Extraction & Derivatization
  • Purpose: Traps retinal isomers as stable syn- and anti-oximes, preventing thermal isomerization during analysis.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Methanol, Dichloromethane.
    

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize insect heads (e.g., Drosophila) in ice-cold methanol.

  • Derivatization: Add 100

    
     of 1 M Hydroxylamine (pH 6.5). Incubate at 20°C for 15 minutes.
    
    • Note: This converts aldehydes to oximes immediately upon release from protein.

  • Extraction: Add Dichloromethane (DCM) and water (1:1 ratio). Vortex and centrifuge.

  • Collection: Collect the lower organic phase (DCM). Dry under Nitrogen gas.

  • Reconstitution: Dissolve residue in HPLC mobile phase (e.g., Hexane with 1% Ethanol).

Protocol B: HPLC Separation of Isomers
  • Column: Silica (Normal Phase) is preferred for separating geometric isomers of oximes.

    • Alternative: C18 (Reverse Phase) can be used but often gives lower resolution for syn/anti pairs.

  • Mobile Phase: Hexane : tert-Butyl Methyl Ether : Ethanol (90 : 9 : 1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at 360 nm (Isosbestic point approximation).

Data Interpretation: The chromatogram will show pairs of peaks for each isomer (syn- and anti- oximes).[2]

  • Order of Elution (Normal Phase): 11-cis (syn/anti)

    
     13-cis 
    
    
    
    all-trans.
  • Validation: The ratio of syn:anti is constant for a given isomer; sum the areas of both peaks to quantify the total isomer abundance.

Biological Context: The Insect Visual Cycle

Unlike vertebrates that rely on a complex multi-tissue cycle (Retina


 RPE), insects utilize a specialized enzymatic pathway within the photoreceptor and pigment cells, centered on the NinaB  enzyme.
Diagram: Insect 3-OH Retinal Visual Cycle

The following diagram illustrates the conversion of carotenoids to the active 11-cis-3-hydroxyretinal chromophore.[3]

InsectVisualCycle Figure 1: The 3-Hydroxyretinal Visual Cycle in Diptera (Drosophila). Note the dual role of NinaB. Carotenoid Zeaxanthin (Dietary Precursor) NinaB Enzyme: NinaB (Isomerase + Oxygenase) Carotenoid->NinaB Oxidative Cleavage Cis3OH 11-cis-3-hydroxyretinal (Active Chromophore) NinaB->Cis3OH Stereoselective Synthesis Rhodopsin Rhodopsin (R) (Dark State) Cis3OH->Rhodopsin Binding (Schiff Base) MetaR Metarhodopsin (M) (Active State) Rhodopsin->MetaR Light (hν) Isomerization MetaR->Rhodopsin Photoregeneration (hv - visible) Trans3OH all-trans-3-hydroxyretinal (Inactive) MetaR->Trans3OH Slow Thermal Decay Trans3OH->Cis3OH Pigment Cell Recycling

Diagram: Experimental Workflow (Quantum Yield)

A logic flow for determining the photoisomerization efficiency.

QuantumYieldWorkflow Figure 2: Workflow for Determining Quantum Yield of 3-OH Retinal Isomerization. Sample Purified 3-OH Retinal (11-cis Isomer) Irradiation Monochromatic Irradiation (e.g., 380 nm LED) Sample->Irradiation Actinometry Chemical Actinometry (Photon Flux Calculation) Irradiation->Actinometry Parallel Calibration HPLC HPLC Analysis (Oxime Method) Irradiation->HPLC At time t Calc Calculation: Φ = (Mol Converted) / (Mol Photons Absorbed) Actinometry->Calc Data Concentration vs. Time Plot HPLC->Data Data->Calc Result Result Calc->Result Quantum Yield (Φ)

References

  • Vogt, K. (1983). Is conversion of retinoid to 3-hydroxyretinoid a normal pathway in insect vision? Biochimica et Biophysica Acta (BBA). Link

  • Seki, T., et al. (1987).[4] Retinoid composition in the compound eyes of insects.[5] Experimental Biology. Link

  • Gärtner, W., et al. (1991). Quantum yield of CHAPSO-solubilized rhodopsin and 3-hydroxy retinal containing bovine opsin.[1] Photochemistry and Photobiology. Link

  • von Lintig, J., et al. (2010). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Trends in Biochemical Sciences. Link

  • Kiser, P. D., et al. (2012). Structural basis of the isomeric specificity of the insect visual chromophore-producing enzyme NinaB.[6] Biochemistry. Link

  • Belikov, N. E., et al. (2014).[7] The design of the HPLC separation procedure for the retinoid derivatives from natural and 3,4-didehydro-families. Journal of Chromatography B. Link

Sources

A Comparative Guide to the Synthesis of 3-Hydroxyretinal: An Evaluation of Efficiency and Practicality for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the primary synthetic routes to 3-hydroxyretinal, a critical chromophore in the visual cycle of certain insects and a molecule of significant interest in vision research and drug development. We will delve into the practical considerations of each method, offering a comprehensive analysis of their efficiency, scalability, and stereochemical control. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.

The Significance of 3-Hydroxyretinal in Vision and Beyond

3-Hydroxyretinal is a naturally occurring retinoid that functions as the chromophore in the visual pigments of many insect species. Its unique structure, featuring a hydroxyl group at the C3 position of the β-ionone ring, imparts distinct photochemical properties compared to retinal. Beyond its role in insect vision, 3-hydroxyretinal and its derivatives are being explored for their potential therapeutic applications, including in the treatment of certain retinal degenerative diseases. The ability to efficiently and stereoselectively synthesize 3-hydroxyretinal is, therefore, of paramount importance for advancing our understanding of its biological functions and unlocking its therapeutic potential.

Overview of Synthetic Strategies

The synthesis of 3-hydroxyretinal presents a unique set of challenges, primarily centered around the stereoselective introduction of the hydroxyl group and the construction of the polyene side chain. Over the years, several synthetic routes have been developed, each with its own set of advantages and disadvantages. In this guide, we will compare three prominent approaches:

  • Route A: Synthesis from 3-Hydroxy-β-ionone

  • Route B: Synthesis from β-Ionone via Microbial Hydroxylation

  • Route C: Total Synthesis from Acyclic Precursors

Below is a high-level overview of the decision-making process when selecting a synthetic route:

Synthesis_Route_Selection Start Need to Synthesize 3-Hydroxyretinal Decision1 Primary Consideration? Start->Decision1 RouteA Route A: From 3-Hydroxy-β-ionone Decision1->RouteA Stereochemical Purity & Small to Medium Scale RouteB Route B: From β-Ionone via Microbial Hydroxylation Decision1->RouteB Cost-Effectiveness & Large Scale RouteC Route C: Total Synthesis from Acyclic Precursors Decision1->RouteC Novel Analogs & Mechanistic Studies RouteA_Desc Well-established, good for exploring side-chain chemistry. RouteA->RouteA_Desc RouteB_Desc Potentially greener and more scalable, but requires fermentation expertise. RouteB->RouteB_Desc RouteC_Desc Highly versatile for creating novel ring structures, but often more steps. RouteC->RouteC_Desc

Caption: Decision tree for selecting a 3-hydroxyretinal synthesis route.

Route A: Synthesis from 3-Hydroxy-β-ionone

This is arguably the most classical and widely employed approach for the laboratory-scale synthesis of 3-hydroxyretinal. The strategy relies on the commercially available or readily synthesized 3-hydroxy-β-ionone as the starting material. The core of this synthesis involves the elongation of the polyene side chain.

Conceptual Overview

The synthesis begins with the protection of the hydroxyl group on the β-ionone ring to prevent unwanted side reactions during the subsequent chain elongation steps. The protected 3-hydroxy-β-ionone is then subjected to a series of reactions, typically involving Horner-Wadsworth-Emmons or Wittig-type couplings, to build the conjugated polyene system. The final step involves the deprotection of the hydroxyl group and oxidation of the terminal alcohol to the aldehyde.

Experimental Protocol (Representative)
  • Protection of 3-Hydroxy-β-ionone:

    • Dissolve 3-hydroxy-β-ionone in dichloromethane (DCM).

    • Add a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), and an amine base like imidazole.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the protected product by column chromatography.

  • Chain Elongation (Horner-Wadsworth-Emmons approach):

    • In a separate flask, prepare the phosphonate ylide by deprotonating a suitable phosphonate ester (e.g., triethyl phosphonoacetate) with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the ylide solution to 0 °C and add the protected 3-hydroxy-β-ionone dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction, extract the product, and purify by column chromatography to yield the C15 ester.

  • Reduction and Oxidation:

    • Reduce the C15 ester to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

    • Oxidize the resulting alcohol to the C15 aldehyde using an oxidizing agent such as manganese dioxide (MnO₂).

  • Final Chain Elongation:

    • Repeat the Horner-Wadsworth-Emmons reaction with the C15 aldehyde and a C5 phosphonate ylide to construct the full C20 carbon skeleton.

  • Deprotection and Final Oxidation:

    • Deprotect the silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF).

    • Oxidize the resulting alcohol to the final 3-hydroxyretinal product using MnO₂.

Route_A_Workflow Start 3-Hydroxy-β-ionone Step1 Protection of -OH group (e.g., TBDMSCl) Start->Step1 Intermediate1 Protected 3-Hydroxy-β-ionone Step1->Intermediate1 Step2 Horner-Wadsworth-Emmons (C2 elongation) Intermediate1->Step2 Intermediate2 C15 Ester Step2->Intermediate2 Step3 Reduction (DIBAL-H) & Oxidation (MnO₂) Intermediate2->Step3 Intermediate3 C15 Aldehyde Step3->Intermediate3 Step4 Horner-Wadsworth-Emmons (C5 elongation) Intermediate3->Step4 Intermediate4 Protected 3-Hydroxyretinal Step4->Intermediate4 Step5 Deprotection (TBAF) & Oxidation (MnO₂) Intermediate4->Step5 End 3-Hydroxyretinal Step5->End

Caption: Workflow for the synthesis of 3-hydroxyretinal from 3-hydroxy-β-ionone.

Performance Analysis
MetricPerformanceRationale
Overall Yield ModerateTypically in the range of 15-30%. Multiple steps, each with less than quantitative yield, contribute to a lower overall yield.
Purity HighChromatographic purification at multiple stages allows for the isolation of a highly pure final product.
Stereoselectivity Dependent on reagentsThe geometry of the newly formed double bonds is controlled by the choice of Horner-Wadsworth-Emmons or Wittig reagents. Achieving high stereoselectivity for the desired all-trans isomer can be challenging.
Scalability ModerateWhile scalable to gram quantities, the use of stoichiometric reagents and multiple chromatographic purifications can make it cumbersome for large-scale production.
Cost Moderate to HighThe cost is influenced by the price of the starting material and the various reagents, particularly the phosphonate esters and catalysts.

Route B: Synthesis from β-Ionone via Microbial Hydroxylation

This approach leverages the power of biocatalysis to introduce the hydroxyl group at the C3 position with high stereoselectivity. This "green chemistry" approach can be more environmentally friendly and cost-effective at scale.

Conceptual Overview

The synthesis starts with the readily available and inexpensive β-ionone. A specific microorganism, often a fungus or bacterium, is used to stereoselectively hydroxylate the β-ionone at the C3 position to produce 3-hydroxy-β-ionone. This intermediate is then carried forward using a similar chain elongation strategy as described in Route A.

Experimental Protocol (Representative)
  • Microbial Hydroxylation of β-Ionone:

    • Culture a selected microorganism (e.g., Aspergillus niger) in a suitable growth medium.

    • Introduce β-ionone to the culture and incubate under controlled conditions (temperature, pH, aeration).

    • Monitor the biotransformation of β-ionone to 3-hydroxy-β-ionone using techniques like GC-MS or HPLC.

    • Once the reaction is complete, extract the 3-hydroxy-β-ionone from the culture broth using an organic solvent.

    • Purify the product by column chromatography.

  • Chain Elongation:

    • Follow the same or a similar multi-step chain elongation protocol as described in Route A (protection, Horner-Wadsworth-Emmons reactions, reduction, oxidation, deprotection).

Route_B_Workflow Start β-Ionone Step1 Microbial Hydroxylation (e.g., Aspergillus niger) Start->Step1 Intermediate1 3-Hydroxy-β-ionone Step1->Intermediate1 Step2 Chain Elongation (Similar to Route A) Intermediate1->Step2 End 3-Hydroxyretinal Step2->End

Caption: Workflow for the synthesis of 3-hydroxyretinal via microbial hydroxylation.

Performance Analysis
MetricPerformanceRationale
Overall Yield Moderate to HighThe yield of the microbial hydroxylation step can be highly variable depending on the microorganism and fermentation conditions. The subsequent chemical steps are similar to Route A.
Purity HighThe enzymatic hydroxylation is highly specific, leading to a clean product that can be further purified.
Stereoselectivity ExcellentThe key advantage of this route is the high stereoselectivity of the enzymatic hydroxylation, often yielding a single enantiomer of 3-hydroxy-β-ionone.
Scalability ExcellentFermentation processes are inherently scalable, making this route attractive for large-scale production.
Cost Low to ModerateThe starting material, β-ionone, is inexpensive. The main cost is associated with the fermentation and downstream processing.

Route C: Total Synthesis from Acyclic Precursors

This approach offers the greatest flexibility in terms of molecular design, allowing for the synthesis of not only 3-hydroxyretinal but also a wide range of analogs with modifications to the β-ionone ring.

Conceptual Overview

A total synthesis strategy involves constructing the entire molecule from simple, acyclic starting materials. This typically involves a convergent approach where different fragments of the molecule are synthesized separately and then joined together. Key reactions in this route often include aldol condensations, Wittig reactions, and cyclization reactions to form the β-ionone ring.

Experimental Protocol (Conceptual)

A detailed protocol for a total synthesis is highly dependent on the specific strategy chosen. However, a general workflow might involve:

  • Synthesis of the Acyclic Polyene Side Chain: This can be achieved through a series of C-C bond-forming reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, starting from small, functionalized building blocks.

  • Synthesis of the Hydroxylated Ring Precursor: A separate synthesis would focus on creating an acyclic precursor that contains the necessary functionality to form the 3-hydroxy-β-ionone ring upon cyclization.

  • Coupling and Cyclization: The side chain and the ring precursor are coupled together, followed by an intramolecular reaction (e.g., an aldol condensation) to form the six-membered ring.

  • Final Functional Group Manipulations: The final steps would involve adjusting the oxidation state of the terminal group to an aldehyde and any necessary deprotection steps.

Route_C_Workflow Start1 Acyclic Precursor 1 (Side Chain) Synthesis1 Multi-step Synthesis Start1->Synthesis1 Start2 Acyclic Precursor 2 (Ring Fragment) Synthesis2 Multi-step Synthesis Start2->Synthesis2 Coupling Coupling of Fragments Synthesis1->Coupling Synthesis2->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization FinalSteps Functional Group Manipulations Cyclization->FinalSteps End 3-Hydroxyretinal (and Analogs) FinalSteps->End

Caption: Conceptual workflow for the total synthesis of 3-hydroxyretinal.

Performance Analysis
MetricPerformanceRationale
Overall Yield LowTotal syntheses often involve a large number of steps, which significantly reduces the overall yield.
Purity HighAs with other routes, rigorous purification after each step can yield a highly pure final product.
Stereoselectivity Good to ExcellentModern asymmetric synthesis methods can be employed to achieve high stereocontrol throughout the synthesis.
Scalability LowThe complexity and length of the synthesis make it challenging to scale up.
Cost HighThe use of multiple reagents, solvents, and purification steps, combined with the low overall yield, makes this the most expensive route.

Comparative Summary and Recommendations

FeatureRoute A (from 3-Hydroxy-β-ionone)Route B (via Microbial Hydroxylation)Route C (Total Synthesis)
Starting Material 3-Hydroxy-β-iononeβ-IononeSimple acyclic precursors
Overall Yield ModerateModerate to HighLow
Stereoselectivity ModerateExcellentGood to Excellent
Scalability ModerateExcellentLow
Cost Moderate to HighLow to ModerateHigh
Flexibility for Analogs LowLowHigh
Best For Small to medium-scale research, proof-of-concept studiesLarge-scale production, applications requiring high stereopurityNovel analog synthesis, mechanistic studies, medicinal chemistry

Recommendations:

  • For most academic research and small-scale applications where high stereopurity is not the absolute primary concern, Route A offers a reliable and well-documented path to 3-hydroxyretinal.

  • For industrial applications, large-scale production, or when high enantiopurity is critical, Route B is the most promising approach due to its scalability and the excellent stereoselectivity of the biocatalytic step.

  • For medicinal chemistry programs or research focused on structure-activity relationships, the flexibility of Route C is unparalleled, allowing for the creation of a diverse library of 3-hydroxyretinal analogs.

Conclusion

The synthesis of 3-hydroxyretinal is a mature field with several viable routes, each with its own distinct advantages and disadvantages. The choice of the optimal synthesis depends on a careful consideration of the specific needs of the project, including the desired scale, stereochemical purity, cost, and the need for analog synthesis. As the demand for 3-hydroxyretinal and its derivatives continues to grow, further advancements in both chemical and biocatalytic methods are anticipated, which will undoubtedly lead to even more efficient and sustainable synthetic strategies.

References

  • Enantioselective Synthesis of (3R)- and (3S)-3-Hydroxyretinal. The Journal of Organic Chemistry. [Link]

  • Microbial Transformation of β-Ionone and α-Ionone by Aspergillus niger. Applied and Environmental Microbiology. [Link]

  • A Convergent Total Synthesis of (±)-3-Hydroxyretinal. Tetrahedron Letters. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.